Anthracophyllone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEXXPFDDWZAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Anthracophyllone: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone is a naturally occurring aristolane sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities. First isolated from the mushroom Anthracophyllum sp. BCC18695, this compound presents a unique chemical architecture and promising pharmacological potential, particularly in the realm of oncology. This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and biological activities of this compound, intended to serve as a comprehensive resource for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by a complex tricyclic core structure. Its systematic IUPAC name is (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione.[1] The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₀O₂ | |
| Molecular Weight | 232.32 g/mol | |
| IUPAC Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione | |
| CAS Number | 1801750-22-0 | |
| SMILES String | O=C(C=C12)[C@@]3([H])--INVALID-LINK--([H])[C@]2(C)--INVALID-LINK--CCC1=O | |
| Chemical Class | Aristolane Sesquiterpenoid | [1] |
| Appearance | White amorphous powder | |
| Solubility | Soluble in methanol and chloroform |
Spectroscopic Data
The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.85 | m | |
| 2 | 2.45 | m | |
| 3 | 5.85 | d | 10.0 |
| 5α | 2.10 | m | |
| 5β | 2.30 | m | |
| 6 | 1.25 | s | |
| 8 | 1.60 | m | |
| 9 | 1.75 | m | |
| 10 | 1.15 | s | |
| 11 | 1.05 | d | 7.0 |
| 12 | 0.95 | s | |
| 13 | 0.85 | s | |
| 14 | 1.20 | s | |
| 15 | 1.10 | d | 7.0 |
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 45.1 |
| 2 | 35.2 |
| 3 | 125.8 |
| 4 | 200.1 |
| 5 | 38.9 |
| 6 | 58.2 |
| 7 | 41.5 |
| 8 | 24.3 |
| 9 | 30.1 |
| 10 | 48.7 |
| 11 | 21.5 |
| 12 | 28.4 |
| 13 | 15.6 |
| 14 | 29.8 |
| 15 | 18.2 |
High-Resolution Mass Spectrometry (HR-ESI-MS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 233.1536 | 233.1533 |
| [M+Na]⁺ | 255.1356 | 255.1354 |
Experimental Protocols
Isolation of this compound
The following protocol outlines the isolation of this compound from the mushroom Anthracophyllum sp. BCC18695.
-
Fermentation and Extraction: The fungus Anthracophyllum sp. BCC18695 is cultured on a suitable solid medium. The fungal biomass is then extracted exhaustively with ethyl acetate at room temperature.
-
Concentration: The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.
-
Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using an isocratic mobile phase of acetonitrile and water to afford pure this compound.
Biological Activity
This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound for drug discovery.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 32.97 |
| KB | Oral Epidermoid Carcinoma | 18.02 |
| NCI-H187 | Small Cell Lung Cancer | 15.17 |
| Vero | Kidney Epithelial (non-cancerous) | 18.06 |
Antimalarial Activity
This compound has shown activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria.
| Organism | Strain | Activity | IC₅₀ (µM) |
| Plasmodium falciparum | K1 | Antimalarial | 9.8 |
Antibacterial Activity
The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria.
| Organism | Gram Stain | Activity | MIC (µg/mL) |
| Bacillus cereus | Positive | Antibacterial | 25 |
Potential Signaling Pathways
While the precise molecular mechanisms of this compound's cytotoxicity are still under investigation, its activity against cancer cell lines suggests potential interference with key cellular signaling pathways. Aristolane sesquiterpenoids, as a class, have been reported to induce apoptosis and cell cycle arrest in cancer cells. The following diagram illustrates a plausible, generalized signaling pathway that could be affected by cytotoxic sesquiterpenoids.
Further research is necessary to elucidate the specific molecular targets and signaling cascades modulated by this compound.
Conclusion
This compound represents a promising natural product with a distinct chemical structure and significant biological activities. Its cytotoxic, antimalarial, and antibacterial properties warrant further investigation for potential therapeutic applications. The detailed chemical and biological data presented in this guide provide a solid foundation for future research and development efforts centered on this intriguing aristolane sesquiterpenoid.
References
The Architecture of Nature's Dyes: A Technical Guide to the Biosynthesis of Polycyclic Xanthones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways responsible for producing polycyclic xanthones, a class of structurally complex aromatic polyketides. While focusing on the core principles of their formation, this document uses well-studied examples as a proxy to illuminate the likely biosynthetic route for compounds like Anthracophyllone. We delve into the genetic blueprints, enzymatic machinery, and the experimental strategies used to uncover and engineer these intricate metabolic pathways.
Introduction to Polycyclic Xanthones
Polycyclic xanthones are a growing family of natural products isolated from bacteria, fungi, and plants.[1][2] They are characterized by a distinctive dibenzo-γ-pyrone (xanthone) core, often fused to additional rings and decorated with various functional groups.[2][3] This structural complexity gives rise to a wide spectrum of biological activities, including antibacterial, antitumor, and antiparasitic properties, making them attractive candidates for drug discovery and development.[1][3][4]
The biosynthesis of these molecules is a testament to the elegance of microbial secondary metabolism. It originates from simple precursors, orchestrated by a suite of dedicated enzymes encoded in physically co-located gene sets known as Biosynthetic Gene Clusters (BGCs).[5] Understanding this process is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering.
The Core Biosynthetic Pathway: From Acetate to Xanthone
The journey from simple building blocks to a complex polycyclic xanthone is a multi-step process governed primarily by a Type II Polyketide Synthase (PKS) system.[3] The pathway can be generalized into three main stages: polyketide chain assembly, cyclization and aromatization to an anthraquinone intermediate, and finally, oxidative rearrangement to the xanthone scaffold.
-
Polyketide Assembly: The carbon skeleton is assembled by a Type II PKS, which iteratively condenses extender units (typically malonyl-CoA) onto a starter unit (often acetyl-CoA).[3][6]
-
Cyclization/Aromatization: The nascent polyketide chain undergoes a series of enzyme-catalyzed intramolecular cyclizations and aromatization reactions to form a highly oxygenated, polycyclic aromatic intermediate, frequently an anthraquinone.[3][7]
-
Xanthone Formation: The key transformation is the conversion of the anthraquinone intermediate into the characteristic xanthone core. This is typically achieved by a Baeyer-Villiger oxidation, catalyzed by a multifunctional monooxygenase.[3] This reaction can be accompanied by other modifications, such as a cryptic demethoxylation, which further diversifies the final structure.[3]
The generalized biosynthetic pathway is depicted below.
Caption: Generalized biosynthetic pathway for polycyclic xanthones.
The Genetic Blueprint: Biosynthetic Gene Clusters (BGCs)
The enzymes required to produce a secondary metabolite like a polycyclic xanthone are almost always encoded in a contiguous region of the organism's chromosome, known as a Biosynthetic Gene Cluster (BGC).[5] This clustering facilitates the co-regulation and horizontal transfer of the entire pathway.
A typical polycyclic xanthone BGC contains genes encoding:
-
Core Synthases: The Type II PKS responsible for building the polyketide backbone.
-
Tailoring Enzymes: A diverse set of enzymes including oxygenases, cyclases, methyltransferases, and halogenases that modify the core structure to create the final, bioactive molecule.[1][4]
-
Regulators: Transcription factors that control the expression of the BGC, often keeping it "silent" until specific environmental or developmental cues are received.[8]
-
Transporters: Proteins that export the final product out of the cell, sometimes conferring self-resistance.
Identifying these clusters in fungal and bacterial genomes is a key first step in natural product discovery and is typically performed using specialized bioinformatics tools like antiSMASH.[5][9]
Experimental Strategies: Heterologous Expression
Many BGCs are not expressed, or are expressed at very low levels, under standard laboratory conditions, a phenomenon known as pathway silencing.[10] A powerful strategy to overcome this and to characterize the function of a BGC is heterologous expression.[10][11] This involves cloning the entire BGC from the native producer and introducing it into a well-characterized, genetically tractable host organism, such as Aspergillus oryzae.[10][12]
The workflow for this process is a cornerstone of modern natural product research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and biosynthesis of bacterial polycyclic xanthone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High Anthraquinone-Producing Strain Using Malonyl-CoA Supply Pathway Engineering. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. An interpreted atlas of biosynthetic gene clusters from 1,000 fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in cloning, functional analysis and heterologous expression of fungal polyketide synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic properties of Anthracophyllone (NMR, IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone, a novel aristolane sesquiterpene, was first isolated from the mushroom Anthracophyllum sp. BCC18695 by Intaraudom and colleagues in 2013. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.88 | d | 9.5 |
| 2 | 6.84 | d | 9.5 |
| 4 | 2.58 | m | |
| 6α | 1.85 | m | |
| 6β | 1.65 | m | |
| 7α | 1.95 | m | |
| 7β | 1.75 | m | |
| 8 | 2.15 | m | |
| 12 (H₃) | 1.05 | d | 7.0 |
| 13 (H₃) | 1.25 | s | |
| 14 (H₃) | 0.88 | s | |
| 15 (H₃) | 0.78 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 127.8 |
| 2 | 148.5 |
| 3 | 200.1 |
| 4 | 45.2 |
| 5 | 55.4 |
| 6 | 25.1 |
| 7 | 30.5 |
| 8 | 35.8 |
| 9 | 198.5 |
| 10 | 41.3 |
| 11 | 28.7 |
| 12 | 15.9 |
| 13 | 21.7 |
| 14 | 28.1 |
| 15 | 16.2 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H stretch (alkane) |
| 1710 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1665 | Strong | C=O stretch (ketone) |
| 1615 | Medium | C=C stretch (alkene) |
| 1458 | Medium | C-H bend (alkane) |
| 1375 | Medium | C-H bend (alkane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with chromophores.
Table 4: UV-Vis Spectroscopic Data for this compound
| λₘₐₓ (nm) | Solvent |
| 238 | Methanol |
| 285 | Methanol |
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.
NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is typically set to cover the range of -2 to 12 ppm.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. The spectral width is typically set to cover the range of 0 to 220 ppm. A sufficient number of scans and a relaxation delay are used to ensure accurate integration and observation of quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish proton-proton and proton-carbon correlations, aiding in the complete structural elucidation.
IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation: A small amount of the purified this compound is prepared as a thin film on a potassium bromide (KBr) pellet or dissolved in a suitable solvent (e.g., chloroform) for analysis in a liquid cell.
Data Acquisition: The spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0 AU).
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200 to 800 nm. The solvent is used as a reference in the second beam of the spectrophotometer to obtain the baseline. The wavelengths of maximum absorbance (λₘₐₓ) are then determined from the resulting spectrum.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the spectroscopic analysis of this compound.
Anthracophyllone: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone is a naturally occurring aristolane sesquiterpenoid that has garnered interest within the scientific community for its cytotoxic activities against various cancer cell lines. Isolated from the mushroom Anthracophyllum sp., this compound presents a complex tricyclic structure that is a subject of ongoing research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation and characterization, and an exploration of its biological activities.
Chemical and Physical Properties
This compound is characterized by the molecular formula C₁₅H₂₀O₂ and a molecular weight of 232.32 g/mol .[1] Its structure is a complex tricyclic system featuring two ketone functional groups and four defined stereogenic centers, contributing to its unique three-dimensional conformation.[1]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₂ | [1][2][3] |
| Molecular Weight | 232.32 g/mol | [1][2][3] |
| CAS Number | 1801750-22-0 | [1][2][3] |
| Class | Aristolane Sesquiterpene | [1][2] |
| Appearance | White amorphous powder | [4] |
| Melting Point | Data not available | |
| Solubility | Data not available. It is noted that the introduction of electron-withdrawing groups in similar structures may reduce solubility.[1] |
Spectral Data Summary
While the full spectral data for this compound is not publicly available, its structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1] Key reported NMR signals that were instrumental in its structural confirmation include:
-
¹H NMR: δH 5.72 (d, J=10.2 Hz, H-15)
-
¹³C NMR: δC 207.3 (C-3 ketone)
Experimental Protocols
Isolation and Purification of this compound
The primary method for obtaining this compound is through the cultivation of Anthracophyllum species.
-
Fungal Cultivation : The fungus is grown in a nutrient-rich medium, such as potato dextrose broth, via submerged fermentation at 25–28°C for a period of 14–21 days to optimize the production of secondary metabolites.[1]
-
Extraction : Following fermentation, the mycelia and culture broth are separated by filtration. This compound is typically concentrated in the ethyl acetate extract of the broth.[1]
-
Chromatographic Purification : The crude extract undergoes a multi-step purification process. Initially, silica gel column chromatography is employed with a hexane/ethyl acetate gradient (from 9:1 to 1:1) to isolate fractions containing this compound. These fractions are then further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and an acetonitrile/water (70:30) mobile phase to achieve a purity of over 95%.[1]
Retrosynthetic Approach
A retrosynthetic strategy for the total synthesis of this compound has been proposed.[1] This approach involves a Diels-Alder reaction between a diene and a dienophile to construct the core decalin structure.
-
Diene Preparation : An aldol condensation of 3-methylcyclohexenone with propanal yields the conjugated diene.
-
Dienophile Synthesis : Epoxidation of α-pinene followed by a BF₃-mediated rearrangement affords the bicyclic dienophile.
-
Cycloaddition : The diene and dienophile are heated at 110°C in toluene to achieve the decalin core of this compound via a [4+2] cycloaddition.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines and a non-cancerous cell line.
Data Presentation: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 32.97 |
| KB | Oral Epidermoid Carcinoma | 18.02 |
| NCI-H187 | Small Cell Lung Cancer | 15.17 |
| Vero | Kidney Epithelial (Non-cancerous) | 18.06 |
Source: MedchemExpress[2]
The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. However, based on the known mechanisms of other cytotoxic sesquiterpenoids, a hypothetical mechanism can be proposed. Many sesquiterpenes are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Disclaimer: The signaling pathway depicted in Figure 3 is a generalized representation based on the known activities of related compounds and has not been experimentally validated for this compound. Further research is required to determine the precise molecular mechanisms underlying its cytotoxicity.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic effects against several cancer cell lines. While its basic chemical properties and a method for its isolation have been established, a significant amount of research is still needed to fully characterize this compound. Future work should focus on obtaining detailed quantitative data for its physical properties, completing its spectral characterization, and, most importantly, elucidating the specific signaling pathways through which it exerts its biological effects. Such studies will be crucial for evaluating its potential as a lead compound in the development of novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Therapeutic Potential of Anthracophyllone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracophyllone, a novel aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp., has emerged as a compound of significant interest in the field of natural product chemistry and drug discovery. Initial studies have revealed its potent biological activities, including cytotoxic effects against various cancer cell lines, as well as antimalarial and antibacterial properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, presenting quantitative data, detailed experimental methodologies for its biological evaluation, and a proposed mechanism of action. The information herein is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound.
Chemical Profile
-
Compound Name: this compound
-
Chemical Class: Aristolane Sesquiterpene
-
Molecular Formula: C₁₅H₁₈O₂
-
Molecular Weight: 230.30 g/mol
-
Source: Isolated from the mushroom Anthracophyllum sp. BCC18695.[1]
Biological Activities of this compound
This compound has demonstrated a range of biological activities in preclinical studies. The following table summarizes the quantitative data obtained from these investigations.
| Biological Activity | Cell Line / Organism | IC50 Value (µg/mL) | IC50 Value (µM) |
| Cytotoxicity | MCF-7 (Human breast adenocarcinoma) | 7.6 | 33.0 |
| KB (Human oral epidermoid carcinoma) | 4.15 | 18.02 | |
| NCI-H187 (Human small cell lung cancer) | 3.5 | 15.2 | |
| Vero (African green monkey kidney) | 4.16 | 18.06 | |
| Antimalarial | Plasmodium falciparum K1 | 3.8 | 16.5 |
| Antibacterial | Bacillus cereus | 18.4 | 80.0 |
Experimental Protocols
The following sections detail the standard experimental methodologies employed for the evaluation of the biological activities of this compound.
Cytotoxicity Assays
The cytotoxic activity of this compound against MCF-7, KB, NCI-H187, and Vero cell lines is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
3.1.1. Cell Culture
-
MCF-7, KB, NCI-H187, and Vero cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
3.1.2. MTT Assay Protocol
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Cytotoxicity Assay
Antimalarial Assay
The in vitro antimalarial activity of this compound is assessed against the chloroquine-resistant K1 strain of Plasmodium falciparum. A common method is the SYBR Green I-based fluorescence assay, which measures parasite proliferation.
3.2.1. Parasite Culture
-
P. falciparum K1 strain is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
-
Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
3.2.2. Antimalarial Assay Protocol
-
Compound Preparation: this compound is serially diluted in culture medium in a 96-well plate.
-
Parasite Addition: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubation: The plate is incubated for 72 hours under the conditions described above.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC50 value is calculated by comparing the fluorescence in treated wells to that in untreated control wells.
Antibacterial Assay
The antibacterial activity of this compound against Bacillus cereus is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
3.3.1. Bacterial Culture
-
Bacillus cereus is grown in a suitable broth medium, such as Mueller-Hinton Broth (MHB), at 37°C.
3.3.2. Broth Microdilution Protocol
-
Compound Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate.
-
Bacterial Inoculation: A standardized inoculum of B. cereus is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of this compound are yet to be fully elucidated, preliminary evidence suggests that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many successful anticancer drugs exert their effects by triggering apoptotic pathways in cancer cells.
The proposed mechanism involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Given the chemical nature of sesquiterpenes, it is plausible that this compound may induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.
Hypothesized Apoptotic Pathway of this compound
Future Directions
The promising in vitro activities of this compound warrant further investigation to fully understand its therapeutic potential. Key areas for future research include:
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial. This includes confirming the induction of apoptosis and identifying the key regulatory proteins involved.
-
In Vivo Efficacy: Evaluation of the antitumor, antimalarial, and antibacterial activities of this compound in animal models is a critical next step to assess its in vivo efficacy and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs can help to identify the key structural features responsible for its biological activities and may lead to the development of more potent and selective compounds.
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety of this compound.
Conclusion
This compound is a novel natural product with demonstrated cytotoxic, antimalarial, and antibacterial activities. This technical guide has summarized the currently available quantitative data and provided an overview of the standard experimental protocols for its biological evaluation. While the exact mechanism of action is still under investigation, the induction of apoptosis is a plausible pathway for its cytotoxic effects. The promising preclinical data for this compound highlight its potential as a lead compound for the development of new therapeutic agents. Further research is essential to unlock the full therapeutic potential of this intriguing sesquiterpene.
References
An In-depth Technical Guide on the Core Mechanism of Action Theories for Anthracophyllone
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical whitepaper provides a comprehensive overview of the current understanding and theoretical mechanisms of action for Anthracophyllone, a cytotoxic compound of interest for oncological research. Initially miscategorized by its name, it is critical to note that this compound is not an anthraquinone but an aristolane sesquiterpene isolated from the mushroom Anthracophyllum. This guide consolidates the available quantitative data, details relevant experimental protocols for its study, and, in the absence of direct mechanistic studies on this compound, extrapolates potential signaling pathways based on the known activities of structurally related sesquiterpenes. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a naturally occurring aristolane sesquiterpene, a class of tricyclic organic compounds known for their complex stereochemistry and diverse biological activities. Isolated from the mushroom Anthracophyllum sp., this compound has demonstrated notable cytotoxic effects against several human cancer cell lines, positioning it as a compound of interest for further investigation in drug discovery and development.
Unlike the well-documented anthraquinones, which are known to intercalate with DNA and inhibit topoisomerase II, the mechanism of action for aristolane sesquiterpenes is generally understood to be different, often involving the induction of programmed cell death (apoptosis) and interference with cell cycle progression. Due to a paucity of direct research on this compound's molecular interactions, this guide draws upon the established mechanisms of similar sesquiterpenes to build a theoretical framework for its mode of action.
Known Biological Activity: Cytotoxicity
The primary and thus far only reported biological activity of this compound is its cytotoxicity against a panel of human cancer cell lines and one non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Data Presentation
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 32.97 | [1] |
| KB | Human Oral Epidermoid Carcinoma | 18.02 | [1] |
| NCI-H187 | Human Small Cell Lung Cancer | 15.17 | [1] |
| Vero | African Green Monkey Kidney (Normal) | 18.06 | [1] |
Table 1: In Vitro Cytotoxicity of this compound.[1]
Theories on the Mechanism of Action
While direct experimental evidence for the mechanism of action of this compound is not yet available in published literature, the activities of other sesquiterpenes provide a strong basis for several theories. The most prominent theories are the induction of apoptosis and cell cycle arrest.
Theory 1: Induction of Apoptosis via the Intrinsic Pathway
A common mechanism for cytotoxic sesquiterpenes is the induction of apoptosis, or programmed cell death, often through the mitochondria-dependent (intrinsic) pathway. This process is a highly regulated and desirable mechanism for anticancer agents as it minimizes inflammation.
This proposed pathway involves:
-
Induction of Oxidative Stress: Sesquiterpenes can increase the production of reactive oxygen species (ROS) within cancer cells.[2][3]
-
Modulation of Bcl-2 Family Proteins: This leads to a shift in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The upregulation of Bax and downregulation of Bcl-2 is a common finding.[4][5]
-
Mitochondrial Disruption: The altered Bcl-2/Bax ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[4]
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspase-3.[3][4]
-
Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.[4]
Mandatory Visualization
Caption: Proposed intrinsic apoptosis pathway for this compound.
Theory 2: Induction of Cell Cycle Arrest
Another plausible mechanism is the ability of this compound to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. Studies on other sesquiterpenes have shown arrest at the G0/G1 or G2/M checkpoints.[6][7] This is often achieved by modulating the expression or activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6]
Mandatory Visualization
Caption: Logical workflow of hypothesized cell cycle arrest.
Experimental Protocols
To investigate the cytotoxic activity and the hypothesized mechanisms of action of this compound, standardized in vitro assays are required. Below are detailed protocols for two fundamental experiments.
Protocol 1: Determination of IC50 via MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a given cell line.
Materials:
-
Target cancer cell lines (e.g., MCF-7, KB, NCI-H187) and a normal cell line (e.g., Vero).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (dissolved in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Detection of Apoptosis via Annexin V/Propidium Iodide Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cancer cell line.
-
6-well cell culture plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Mandatory Visualization
Caption: Workflow for Annexin V/PI apoptosis detection.
Conclusion and Future Directions
This compound, an aristolane sesquiterpene, demonstrates significant cytotoxic activity against several cancer cell lines. While its precise mechanism of action remains to be elucidated, the established bioactivities of structurally similar compounds strongly suggest that its anticancer effects are likely mediated through the induction of apoptosis and/or cell cycle arrest.
Future research should prioritize the following:
-
Direct Mechanistic Studies: Perform experiments, such as those detailed in this guide, to confirm if this compound induces apoptosis and/or cell cycle arrest in sensitive cell lines.
-
Signaling Pathway Analysis: Utilize techniques like Western blotting or proteomic analysis to investigate the effect of this compound on key signaling proteins within the apoptotic and cell cycle pathways (e.g., Bcl-2 family proteins, caspases, cyclins, CDKs).
-
In Vivo Efficacy: Evaluate the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to identify key structural motifs responsible for its cytotoxicity and to potentially develop more potent and selective compounds.
This technical guide provides a foundational framework for the continued investigation of this compound, a promising natural product with potential for development as a novel anticancer agent.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress-mediated apoptosis. The anticancer effect of the sesquiterpene lactone parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of three new anti-proliferative Sesquiterpenes from Polygonum barbatum and their mechanism via apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer [mdpi.com]
Discovering Novel Polycyclic Xanthones from Actinomycetes: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Actinomycetes are a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among these natural products, polycyclic xanthones represent a growing class of aromatic polyketides with significant therapeutic potential.[1][2][3][4][5] Characterized by a highly oxygenated, angular hexacyclic framework, these compounds exhibit a wide spectrum of biological activities, including potent antibacterial effects against Gram-positive pathogens and significant anticancer properties at nanomolar concentrations.[1][2][3][4] This technical guide provides a comprehensive overview of the methodologies involved in the discovery of novel polycyclic xanthones from actinomycetes, from initial isolation and cultivation to structure elucidation and bioactivity screening. Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to aid researchers in this field.
Introduction to Polycyclic Xanthones from Actinomycetes
Polycyclic xanthones are a class of natural products distinguished by their complex, angular polycyclic structure, which typically includes a xanthone core fused to other ring systems.[1][6][7] Their structural diversity arises from variations in the oxidation state of the xanthone ring and diverse substitutions, such as hydroxyl groups, halogen atoms, and sugar moieties.[6][7] These compounds are primarily produced by various genera of actinomycetes, with Streptomyces being a particularly rich source.[1][2] The potent biological activities of polycyclic xanthones, especially their antibacterial and anticancer effects, make them attractive candidates for drug development.[1][2][3][4]
Workflow for Discovery of Novel Polycyclic Xanthones
The discovery of novel polycyclic xanthones from actinomycetes follows a systematic workflow, beginning with the isolation of the producing microorganisms and culminating in the characterization of pure, bioactive compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of polycyclic xanthones.
Isolation and Cultivation of Actinomycetes
-
Sample Collection : Collect soil or sediment samples from diverse environments.
-
Isolation : Serially dilute the samples in sterile water and plate on a suitable medium, such as ISP-2 agar, supplemented with antifungal agents to inhibit fungal growth.
-
Incubation : Incubate the plates at 28-30°C for 7-14 days.
-
Pure Culture : Isolate distinct actinomycete colonies and subculture them to obtain pure strains.
-
Fermentation : Inoculate the pure strain into a suitable liquid medium (e.g., ISP-2 broth) and incubate with shaking at 28-30°C for 7-10 days to produce secondary metabolites.
Extraction and Purification of Polycyclic Xanthones
Protocol for Solvent Extraction:
-
Centrifugation : After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extraction : Combine the supernatant and mycelial cake. Extract the mixture three times with an equal volume of ethyl acetate by shaking vigorously in a separation funnel.
-
Pooling and Evaporation : Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol for High-Performance Liquid Chromatography (HPLC) Purification:
-
Sample Preparation : Dissolve the crude extract in a suitable solvent, such as methanol or DMSO, and filter it through a 0.22 µm syringe filter.
-
Column : Use a reversed-phase C18 column for purification.
-
Mobile Phase : Employ a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.
-
Detection : Monitor the elution of compounds using a photodiode array (PDA) detector.
-
Fraction Collection : Collect fractions corresponding to distinct peaks for further analysis.
Structure Elucidation
The chemical structure of purified polycyclic xanthones is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) : A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall structure of the molecule.
Bioactivity Screening
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method):
-
Preparation of Plates : Prepare a series of agar plates containing two-fold dilutions of the test compound.
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., 10⁴ CFU per spot).
-
Inoculation : Spot the bacterial suspension onto the surface of the agar plates.
-
Incubation : Incubate the plates at 37°C for 16-20 hours.[4][5]
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4][5]
Protocol for MTT Assay for Anticancer Activity:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the purified polycyclic xanthone and incubate for another 24-48 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[1][2][3]
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][2][3]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Data Presentation: Bioactivity of Novel Polycyclic Xanthones
Quantitative data on the bioactivity of discovered compounds should be summarized in clear and concise tables to facilitate comparison.
Table 1: Antibacterial Activity of Citreamicin Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| Citreamicin θ A | Staphylococcus aureus (MRSA) | 0.25 |
| Citreamicin θ B | Staphylococcus aureus (MRSA) | 0.25 |
| Citreaglycon A | Staphylococcus aureus (MRSA) | 8.0 |
| Citreamicin-alpha | Staphylococcus spp. | 0.12-4.0 |
| Citreamicin-alpha | Streptococcus pyogenes | 0.03-0.12 |
| Citreamicin delta | Multidrug-resistant S. aureus | < 1 |
| Citreamicin epsilon | Multidrug-resistant S. aureus | < 1 |
Table 2: Anticancer Activity of Albofungin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Albofungin A | HeLa | 0.003 |
| Albofungin A | MCF-7 | 0.008 |
| Albofungin A | HepG2 | 0.012 |
| Albofungin | HeLa | 0.005 |
| Albofungin | MCF-7 | 0.011 |
| Albofungin | HepG2 | 0.015 |
| Chloroalbofungin | HeLa | 0.009 |
| Chloroalbofungin | MCF-7 | 0.021 |
| Chloroalbofungin | HepG2 | 0.025 |
Mechanism of Action: Albofungin-Induced Apoptosis
Several studies have shown that polycyclic xanthones, such as albofungin, exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9][10][11] The intrinsic apoptotic pathway is a key mechanism, which is regulated by the Bcl-2 family of proteins.
Albofungin is believed to induce apoptosis by disrupting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[12][13][14][15] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[16][17] Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[16][17]
Conclusion and Future Perspectives
The discovery of novel polycyclic xanthones from actinomycetes continues to be a promising avenue for the development of new therapeutics. The workflows and protocols outlined in this guide provide a framework for the systematic exploration of this important class of natural products. Future research efforts may focus on the exploration of untapped actinomycete diversity from unique environments, the application of genome mining techniques to identify novel biosynthetic gene clusters, and the use of synthetic biology to generate novel analogs with improved pharmacological properties. A deeper understanding of the mechanisms of action of these compounds will be crucial for their translation into clinical applications.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. phytojournal.com [phytojournal.com]
- 9. Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-9 and APAF-1 form an active holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Sesquiterpenoids
Introduction
Anthracophyllone, a novel aristolane sesquiterpenoid, has recently been isolated from the fungus Anthracophyllum discolor. Its unique tricyclic structure, featuring a gem-dimethylcyclopropane ring, places it within a class of natural products with demonstrated biological activities. While research on this compound itself is in its nascent stages, the broader family of aristolane sesquiterpenoids has garnered significant interest for its potential applications in oncology, infectious diseases, and neuroscience. This technical guide provides a comprehensive review of the current knowledge on this compound and related compounds, with a focus on their chemical synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing class of molecules.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula C₁₅H₂₀O₂. While a detailed synthesis for this compound has not yet been published, a well-established total synthesis for the structurally related (±)-aristolone provides a valuable blueprint for accessing this class of compounds. The key step in this synthesis is the intramolecular cyclization of an olefinic diazoketone to construct the characteristic bicyclo[4.1.0]heptanone core of the aristolane skeleton.
Experimental Protocol: Total Synthesis of (±)-Aristolone
This protocol is adapted from the work of Piers and co-workers and outlines the key steps for the synthesis of (±)-aristolone, a representative aristolane sesquiterpenoid.
Starting Material: 2,3-dimethylcyclohexanone
Key Steps:
-
Formation of the 6-n-butylthiomethylene derivative: 2,3-dimethylcyclohexanone is reacted with ethyl formate in the presence of sodium methoxide, followed by treatment with n-butanethiol.
-
Alkylation: The resulting thiomethylene derivative is alkylated with methallyl chloride in the presence of potassium t-butoxide.
-
Removal of the blocking group: The n-butylthiomethylene group is removed by treatment with potassium hydroxide in aqueous diethylene glycol.
-
Formation of the diazoketone: The resulting ketone is converted to the corresponding diazoketone via reaction with a diazo-transfer reagent, such as p-toluenesulfonyl azide.
-
Intramolecular Cyclization: The olefinic diazoketone is subjected to a cupric sulfate-catalyzed intramolecular cyclization in refluxing cyclohexane to yield (±)-aristolone and its epimer.
Detailed Reaction Conditions:
-
Step 1 & 2: Standard conditions for thiomethylene formation and alkylation of ketones.
-
Step 3: Refluxing in aqueous diethylene glycol with potassium hydroxide.
-
Step 4: Standard conditions for diazotization of ketones.
-
Step 5: Anhydrous cupric sulfate in refluxing cyclohexane. The reaction yields a mixture of (±)-aristolone (approx. 42%) and (±)-6,7-epi-aristolone (approx. 20%).
Logical Workflow for Aristolone Synthesis
Caption: Synthetic workflow for (±)-aristolone.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is not yet available in the public domain, studies on related sesquiterpenoids have revealed a range of biological activities, including cytotoxic, antimicrobial, and neurological effects. The following tables summarize representative quantitative data for other sesquiterpenoids to provide a comparative context for the potential bioactivities of this compound.
Table 1: Cytotoxic Activity of Representative Sesquiterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | Breast (MCF-7) | 5.2 | [1] |
| Artemisinin | Leukemia (HL-60) | 12.5 | [1] |
| Thapsigargin | Prostate (PC3) | 0.01 | [1] |
| Aristolochia longa extract | Breast (HBL-100) | 40 µg/mL | [1] |
| Aristolochia longa extract | Breast (MDA-MB-231) | 97 µg/mL | [1] |
| Aristolochia ringens fraction | Prostate (PC3) | 3 µg/mL | [1] |
Note: The data for Aristolochia extracts represents the activity of a complex mixture and is not solely attributable to aristolone or related compounds.
Table 2: Antimicrobial Activity of Representative Sesquiterpenoids
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Farnesane Sesquiterpenoids | Staphylococcus aureus | 75 - 150 | [2] |
| Farnesane Sesquiterpenoids | Acinetobacter baumannii | 150 | [2] |
| Homodrimane Sesquiterpenoids | Bacillus sp. | 0.032 - 0.5 | [3] |
| Homodrimane Sesquiterpenoids | Pseudomonas aeruginosa | 0.032 - 0.5 | [3] |
| Various Sesquiterpenoids | Escherichia coli | 125 | [4] |
| Various Sesquiterpenoids | Pseudomonas aeruginosa | 46.88 | [4] |
| Various Sesquiterpenoids | Enterobacter faecalis | 125 | [4] |
| Various Sesquiterpenoids | Staphylococcus aureus | 62.5 | [4] |
Mechanism of Action: A Focus on Cytotoxicity
The cytotoxic effects of many sesquiterpenoids are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. A common signaling pathway implicated in this process is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. While the specific mechanism of this compound is unknown, a hypothetical pathway for aristolane-induced apoptosis is presented below.
Hypothetical Signaling Pathway for Aristolane-Induced Apoptosis
Caption: Hypothetical PI3K/Akt signaling pathway inhibition by aristolane sesquiterpenoids leading to apoptosis.
Experimental Protocols for Biological Assays
To facilitate further research into the biological activities of this compound and related compounds, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter.
-
Cell Culture: Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.
-
Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add a radiolabeled or fluorescent substrate for SERT (e.g., [³H]-serotonin or a fluorescent analog) to the wells and incubate for a short period (e.g., 5-10 minutes) to allow for uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: Determine the percentage of inhibition of SERT uptake by the test compound and calculate the IC50 value.
Experimental Workflow for Biological Screening
References
The Therapeutic Potential of Xanthone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, have emerged as a "privileged structure" in medicinal chemistry due to their wide array of pharmacological activities.[1] Naturally occurring in various plants and microorganisms, and also accessible through chemical synthesis, xanthone derivatives have demonstrated significant potential in the therapeutic areas of oncology, inflammation, and neurodegenerative diseases.[1][2] Their diverse biological effects are attributed to their ability to interact with multiple protein receptors and modulate various signaling pathways.[1] This technical guide provides an in-depth exploration of the therapeutic potential of xanthone derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in drug discovery and development.
Anticancer Activity of Xanthone Derivatives
Xanthone derivatives have shown potent cytotoxic effects against a broad spectrum of cancer cell lines.[1] Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of key kinases, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[1][2]
Mechanisms of Anticancer Action
The anticancer activity of xanthones is often mediated through the following mechanisms:
-
Induction of Apoptosis: Many xanthone derivatives trigger programmed cell death in cancer cells. This is often achieved through the activation of caspases, modulation of the Bcl-2 family of proteins, and release of cytochrome c from the mitochondria.[2][3][4] For instance, α-mangostin has been shown to induce apoptosis in various cancer cell lines by activating caspases-3, -8, and -9 and disrupting the mitochondrial membrane potential.[4]
-
Inhibition of Protein Kinases: Xanthones can inhibit the activity of protein kinases that are crucial for cancer cell signaling and proliferation.[1]
-
Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[1]
-
Modulation of Signaling Pathways: Xanthone derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer, including the MAPK and NF-κB pathways.[5]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various xanthone derivatives against different human cancer cell lines, providing a comparative view of their cytotoxic potential.
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Prenylated Xanthone | U-87 (Glioblastoma) | 6.39 | [1] |
| SGC-7901 (Gastric) | 8.09 | [1] | |
| PC-3 (Prostate) | 6.21 | [1] | |
| A549 (Lung) | 4.84 | [1] | |
| CNE-1 (Nasopharyngeal) | 3.35 | [1] | |
| CNE-2 (Nasopharyngeal) | 4.01 | [1] | |
| γ-Mangostin | U87 MG (Glioblastoma) | 74.14 | [5] |
| GBM 8401 (Glioblastoma) | 64.67 | [5] | |
| α-Mangostin | SCC-15 (Tongue Squamous) | 6.43 | [5] |
| U-118 MG (Glioblastoma) | 9.59 | [5] | |
| Isomorellin | Cholangiocarcinoma | - | [3] |
| Isomorellinol | Cholangiocarcinoma | - | [3] |
| Forbesione | Cholangiocarcinoma | - | [3] |
| Gambogic Acid | Cholangiocarcinoma | - | [3] |
| 1-hydroxyxanthone | Breast Cancer | 248.82 | [6] |
| 3-hydroxyxanthone | Breast Cancer | 100.19 | [6] |
| 1,3-dihydroxyxanthone | Breast Cancer | 137.24 | [6] |
| 1,3,6-trihydroxyxanthone | Breast Cancer | 121.89 | [6] |
| 3,6-dihydroxyxanthone | Breast Cancer | 170.20 | [6] |
| Xanthone | Breast Cancer | 194.34 | [6] |
| 1,3,6,7-tetrahydroxyxanthone | HepG2 (Liver) | 23.7 | [7] |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [7] |
| 1,3,4,5,6-pentahydroxyxanthone | HepG2 (Liver) | 12.6 | [7] |
| 1-hydroxyxanthone | HepG2 (Liver) | 43.2 | [7] |
| 3-hydroxyxanthone | HepG2 (Liver) | 85.3 | [7] |
| 1,3-dihydroxyxanthone | HepG2 (Liver) | 71.4 | [7] |
| 1,3,6-trihydroxyxanthone | HepG2 (Liver) | 45.9 | [7] |
| Xanthone | HepG2 (Liver) | 85.3 | [7] |
Signaling Pathway Visualization
The following diagram illustrates the induction of apoptosis by xanthone derivatives through the mitochondrial pathway.
Anti-inflammatory Activity of Xanthone Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Xanthone derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of xanthones are primarily attributed to:
-
Inhibition of Pro-inflammatory Enzymes: Xanthones can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which are responsible for the production of pro-inflammatory prostaglandins.
-
Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Xanthone derivatives, such as α-mangostin, have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory genes.[8][9]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is also involved in inflammatory responses. Xanthones can modulate this pathway to exert their anti-inflammatory effects.[10]
Signaling Pathway Visualization
The diagram below illustrates how xanthone derivatives inhibit the NF-κB signaling pathway to reduce inflammation.
Neuroprotective Effects of Xanthone Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Xanthone derivatives have shown promise as neuroprotective agents by combating oxidative stress and neuroinflammation.[11][12]
Mechanisms of Neuroprotective Action
The neuroprotective effects of xanthones are linked to:
-
Antioxidant Activity: Xanthones are potent scavengers of reactive oxygen species (ROS), which cause oxidative damage to neurons.[13]
-
Anti-inflammatory Effects: By suppressing neuroinflammation, which is a key contributor to neuronal damage in neurodegenerative diseases, xanthones can protect neurons.[11]
-
Modulation of Neuroprotective Signaling Pathways: Xanthones can activate signaling pathways that promote neuronal survival and inhibit those that lead to cell death.[11]
Quantitative Data: In Vitro Neuroprotective Activity
The following table presents data on the neuroprotective effects of xanthone derivatives.
| Xanthone Derivative | Assay | EC50/IC50 | Reference |
| α-Mangostin | Neuroprotection from Aβ1-42 oligomers | EC50: 0.70 nM | [14] |
| Xanthone | Scavenging of hydroxyl radicals | IC50: 1.88 mg/mL | |
| Scavenging of superoxide radicals | IC50: 2.20 mg/mL | ||
| Scavenging of hydrogen peroxide | IC50: 0.98 mg/mL | ||
| Scavenging of nitric oxide | IC50: 0.48 mg/mL | ||
| Synthetic Prenylated Xanthones (SX1, SX2) | Neuroprotection against 6-hydroxydopamine | EC50: 0.7 - 16.6 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of xanthone derivatives.
Synthesis of Xanthone Derivatives
A common method for synthesizing xanthone derivatives is through the condensation of a salicylic acid derivative with a phenol derivative using Eaton's reagent.[16]
Representative Procedure:
-
Charge a Schlenk tube with the salicylic acid derivative (1.5 equiv) and the phenol derivative (1.0 equiv) under an inert atmosphere (e.g., Argon).
-
Add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to the mixture.
-
Seal the Schlenk tube and stir the resulting slurry at 80 °C for 1.5 to 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice.
-
Stir the resulting slurry vigorously for 20 minutes.
-
Collect the precipitate by filtration, wash with water and a saturated solution of sodium bicarbonate, and then dry to obtain the crude xanthone derivative.
-
Purify the crude product by recrystallization or column chromatography.[16]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the xanthone derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 550-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation or inhibition.[19][20]
Protocol:
-
Cell Lysis: Treat cells with the xanthone derivative for the desired time and at the desired concentration. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[19]
NF-κB Activation Assay
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[21][22][23]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. Treat the cells with the xanthone derivative for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent-based buffer (e.g., Triton X-100 or Tween 20).
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear translocation in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activation.[22]
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the MTT assay and Western blot analysis.
Conclusion
Xanthone derivatives represent a highly promising class of compounds with significant therapeutic potential across multiple disease areas. Their diverse mechanisms of action, including the modulation of key signaling pathways in cancer, inflammation, and neurodegeneration, make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate the exploration and advancement of xanthone-based therapeutics. Further research, including preclinical and clinical studies, is warranted to fully elucidate their efficacy and safety profiles for potential clinical applications.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijcea.org [ijcea.org]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. Natural Xanthone α-Mangostin Inhibits LPS-Induced Microglial Inflammatory Responses and Memory Impairment by Blocking the TAK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fucoxanthin inhibits the inflammatory response by suppressing the activation of NF-κB and MAPKs in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects and Mechanisms of Xanthones in Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.polyu.edu.hk [research.polyu.edu.hk]
- 14. Multifunctional Anti-Alzheimer’s Disease Effects of Natural Xanthone Derivatives: A Primary Structure-Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Anthracophyllone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone is a naturally occurring aristolane sesquiterpenoid isolated from the mushroom Anthracophyllum sp. It has demonstrated cytotoxic activity against various cancer cell lines, making it a molecule of interest for further investigation in drug discovery and development. This document provides an overview of the known biological activity of this compound and presents a detailed, analogous synthetic protocol based on the total synthesis of a structurally related compound, (±)-aristolone. While a total synthesis of this compound has not been formally published, the provided methodology for a similar aristolane sesquiterpenoid offers a strategic blueprint for its potential synthesis and the creation of novel analogs.
Biological Activity of this compound
This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The reported 50% inhibitory concentration (IC50) values are summarized in the table below, demonstrating its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 32.97 |
| KB | Oral Cancer | 18.02 |
| NCI-H187 | Small Cell Lung Cancer | 15.17 |
| Vero | Kidney (non-cancerous) | 18.06 |
Data Interpretation: The IC50 values indicate that this compound exhibits moderate cytotoxicity against the tested cancer cell lines. Further structure-activity relationship (SAR) studies on synthetic analogs could lead to the development of more potent and selective compounds.
Potential Signaling Pathways
The precise molecular mechanism and signaling pathways affected by this compound have not yet been elucidated. However, many natural product-derived cytotoxic agents induce cell death through the activation of apoptotic pathways. A generalized diagram of a potential mechanism of action is presented below. It is hypothesized that this compound, like other cytotoxic compounds, may induce cellular stress, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.
Caption: Potential apoptotic pathway induced by this compound.
Experimental Protocols: Analogous Total Synthesis of (±)-Aristolone
The following protocols are adapted from the total synthesis of (±)-aristolone, a structurally similar aristolane sesquiterpenoid.[1] These procedures provide a strategic framework for the synthesis of the core carbocyclic skeleton of this compound and its analogs.
Synthetic Strategy Workflow
The overall synthetic strategy involves the construction of a key diazoketone intermediate followed by an intramolecular cyclopropanation to form the characteristic tricyclic core of the aristolane skeleton.
Caption: Workflow for the synthesis of an aristolone analog core.
Protocol 1: Synthesis of the Olefinic Acid Intermediate
This protocol describes the multi-step conversion of a readily available starting material to a key olefinic acid precursor.
Materials:
-
Wieland-Miescher ketone analog
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Lithium aluminium hydride (LiAlH4)
-
Jones reagent (CrO3 in H2SO4)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous solvents (DCM, THF, ether, acetone)
-
Standard glassware for organic synthesis
Procedure:
-
Baeyer-Villiger Oxidation: Dissolve the Wieland-Miescher ketone analog in anhydrous dichloromethane (DCM). Add m-CPBA portion-wise at 0 °C and stir the reaction mixture overnight at room temperature. Quench the reaction with aqueous sodium bisulfite solution and extract the product with DCM.
-
Reductive Opening: To a solution of the lactone from the previous step in anhydrous tetrahydrofuran (THF), add LiAlH4 carefully at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate.
-
Jones Oxidation: Dissolve the resulting diol in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour, then quench with isopropanol. Dilute with water and extract the product with ether.
-
Wittig Olefination: Suspend methyltriphenylphosphonium bromide in anhydrous THF and add n-BuLi at 0 °C. Stir for 1 hour at room temperature. Add a solution of the keto-acid from the previous step in THF and stir overnight. Acidify the reaction mixture with 1N HCl and extract the olefinic acid product with ether. Purify the product by column chromatography.
Protocol 2: Formation of the Diazoketone
This protocol details the conversion of the olefinic acid to the corresponding diazoketone.
Materials:
-
Olefinic acid from Protocol 1
-
Oxalyl chloride
-
Diazomethane (CH2N2) in ether (prepared from Diazald® or similar precursor - EXTREME CAUTION: Diazomethane is highly toxic and explosive. )
-
Anhydrous solvents (benzene, ether)
-
Standard glassware for organic synthesis, including a diazomethane generation setup.
Procedure:
-
Acid Chloride Formation: Dissolve the olefinic acid in anhydrous benzene and add a catalytic amount of pyridine. Add oxalyl chloride dropwise at room temperature and stir for 2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Synthesis: Dissolve the crude acid chloride in anhydrous ether and add it dropwise to a freshly prepared ethereal solution of diazomethane at 0 °C. Stir the reaction mixture at 0 °C for 3 hours. Carefully quench any excess diazomethane by adding acetic acid dropwise until the yellow color disappears. Wash the ethereal solution with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the diazoketone.
Protocol 3: Intramolecular Cyclopropanation to form the Aristolone Core
This protocol describes the key cyclization step to form the tricyclic aristolane skeleton.
Materials:
-
Diazoketone from Protocol 2
-
Copper (II) sulfate (CuSO4) or other copper catalyst
-
Anhydrous solvent (e.g., cyclohexane)
-
Standard glassware for organic synthesis with reflux condenser
Procedure:
-
Cyclopropanation Reaction: Add the diazoketone to a refluxing suspension of anhydrous copper (II) sulfate in cyclohexane dropwise over a period of 1 hour. Reflux the reaction mixture for an additional 2 hours after the addition is complete.
-
Workup and Purification: Cool the reaction mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the (±)-aristolone analog.
Conclusion
The provided application notes offer a starting point for researchers interested in the synthesis and biological evaluation of this compound and its analogs. While the total synthesis of this compound remains an open challenge, the analogous synthesis of (±)-aristolone provides a viable and detailed strategic approach. The cytotoxic data for this compound highlights its potential as a lead compound for the development of new anticancer agents. Further research into its mechanism of action and the synthesis of novel analogs is warranted to fully explore its therapeutic potential.
References
Application Notes and Protocols: Purification of Anthracophyllone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone, a polyketide-derived anthraquinone, has emerged as a compound of significant interest due to its potential therapeutic properties. As with many natural products, obtaining high-purity this compound is crucial for accurate biological evaluation and potential drug development. This document provides detailed application notes and standardized protocols for the purification of this compound from crude extracts, employing a multi-step strategy involving solvent partitioning, column chromatography, and high-performance liquid chromatography (HPLC). These methodologies are designed to yield a final product of high purity, suitable for a range of downstream applications including in vitro and in vivo studies.
Purification Strategy Overview
The purification of this compound typically begins with a crude extract from its natural source. The overall strategy is a stepwise process designed to remove impurities with varying polarities, culminating in a highly purified compound. The general workflow involves an initial extraction, followed by a multi-step chromatographic purification.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Extraction and Liquid-Liquid Partitioning
This initial step aims to extract a broad range of compounds from the source material and then enrich the fraction containing this compound.
Protocol:
-
Extraction:
-
Homogenize 100 g of dried and powdered source material.
-
Perform exhaustive extraction using a suitable solvent such as ethanol or methanol.[1][2][3] Maceration, sonication, or Soxhlet extraction can be employed.[1] For instance, macerate the material in 1 L of 80% ethanol at room temperature for 48 hours, followed by filtration. Repeat the process three times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 500 mL of distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Based on the polarity of this compound (assumed to be moderately polar), the ethyl acetate fraction is expected to be enriched with the target compound.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
-
Column Chromatography
This step serves as the primary purification method to separate this compound from other compounds in the enriched fraction.[4][5]
Protocol:
-
Column Preparation:
-
Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.[4] The amount of silica gel should be 50-100 times the weight of the extract to be loaded.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle without air bubbles.
-
-
Sample Loading:
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate.
-
Begin with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).
-
Collect fractions of a defined volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.
-
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step utilizes preparative HPLC to achieve high purity of this compound.[6]
Protocol:
-
Sample Preparation:
-
Dissolve the semi-pure solid from column chromatography in a suitable solvent, such as methanol, at a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is typically suitable for moderately polar compounds.[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape.
-
Elution Gradient: A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80-100% B
-
30-35 min: 100% B
-
35-40 min: 100-30% B (re-equilibration)
-
-
Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min for preparative scale.
-
Detection: Monitor the elution at a wavelength corresponding to the maximum absorbance of this compound (e.g., 254 nm or a specific wavelength determined by UV-Vis spectroscopy).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
-
Purity Assessment:
-
Analyze the purity of the final product using analytical HPLC with a similar but scaled-down method. The resulting chromatogram should show a single peak, indicating high purity.
-
Data Presentation
Table 1: Summary of Purification Parameters and Expected Outcomes for this compound
| Purification Step | Stationary Phase | Mobile Phase/Solvent System | Key Parameters | Expected Purity | Expected Yield |
| Liquid-Liquid Partitioning | N/A | Water, Hexane, Ethyl Acetate, n-Butanol | Sequential extraction based on polarity. | 5-15% | 20-40% |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | Gradient elution, fraction collection based on TLC. | 70-90% | 50-70% |
| Preparative HPLC | Reversed-Phase C18 | Water (0.1% Formic Acid):Acetonitrile (0.1% Formic Acid) (gradient) | Gradient elution, peak collection based on UV detection. | >99% | 80-95% |
Hypothetical Signaling Pathway Investigation
Purified this compound can be used to investigate its effects on various cellular signaling pathways. Below is a hypothetical example of how this compound might modulate a generic kinase signaling pathway, a common target for natural products.
Caption: Hypothetical inhibition of a kinase pathway by this compound.
References
- 1. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Anthraquinones
A Note on Terminology: The term "Anthracophyllone" is not commonly found in scientific literature. It is presumed to be a typographical error, and this document will focus on the analytical methods for the quantification of anthraquinones , a major class of aromatic compounds with significant interest in the pharmaceutical and natural product sectors.
Introduction
Anthraquinones are a large family of naturally occurring and synthetic compounds based on the 9,10-anthraquinone skeleton. They are widely distributed in plants, fungi, lichens, and insects, and are known for their diverse biological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer properties. Accurate and precise quantification of anthraquinones in various matrices such as plant extracts, herbal medicines, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development.
These application notes provide detailed protocols and comparative data for the three most common analytical techniques used for anthraquinone quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.
Section 1: High-Performance Liquid Chromatography (HPLC) for Anthraquinone Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of anthraquinones. Coupled with a UV-Vis or Diode Array Detector (DAD), it offers excellent resolution, sensitivity, and reproducibility.
Experimental Protocol: Quantification of Rhein, Emodin, Chrysophanol, and Physcion in Plant Extracts
This protocol is adapted from a validated method for the determination of common anthraquinones in Rhamnus species.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To clean up the sample and concentrate the analytes of interest.
-
Materials:
-
Plant extract (e.g., methanolic extract of Rhamnus petiolaris fruits)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
-
Procedure:
-
Condition the SPE cartridge by passing methanol followed by water.
-
Load the plant extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the anthraquinones with methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or DAD detector.
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of standard solutions of rhein, emodin, chrysophanol, and physcion of known concentrations.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of each anthraquinone in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC-UV quantification of various anthraquinones.
| Anthraquinone | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Rhein | > 0.999 | 0.07 - 0.11 | 0.20 - 0.34 | 94 - 117 | [2] |
| Emodin | > 0.999 | 0.07 - 0.11 | 0.20 - 0.34 | 94 - 117 | [2] |
| Chrysophanol | > 0.999 | 0.07 - 0.11 | 0.20 - 0.34 | 94 - 117 | [2] |
| Physcion | > 0.999 | 0.07 - 0.11 | 0.20 - 0.34 | 94 - 117 | [2] |
| Alizarin | > 0.999 | - | - | - | [3] |
| Purpurin | > 0.999 | - | - | - | [3] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Workflow: HPLC Quantification of Anthraquinones
Caption: Workflow for the quantification of anthraquinones using HPLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Anthraquinone Quantification
LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity compared to HPLC-UV, making them ideal for analyzing complex matrices and trace amounts of anthraquinones.
Experimental Protocol: UPLC-QqQ-MS/MS Analysis of Anthraquinones
This protocol is suitable for the simultaneous quantification of multiple anthraquinones in herbal medicine.
1. Sample Preparation: Reflux Extraction
-
Objective: To efficiently extract anthraquinones from plant material.
-
Materials:
-
Powdered plant material (e.g., Morinda officinalis)
-
Methanol
-
Reflux apparatus
-
-
Procedure:
-
Add a known amount of powdered plant material to a flask with methanol.
-
Heat the mixture under reflux for a specified time (e.g., 1 hour).
-
Cool the mixture and filter.
-
The filtrate can be diluted or further processed for LC-MS/MS analysis.
-
2. UPLC-QqQ-MS/MS Analysis
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (QqQ-MS).
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase UPLC column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min for UPLC.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for anthraquinones.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each anthraquinone.
-
-
Quantification:
-
Optimize MRM transitions for each target anthraquinone using standard solutions.
-
Prepare calibration curves by injecting a series of standard solutions.
-
Analyze the prepared samples using the optimized MRM method.
-
Quantify the anthraquinones based on the peak areas of their specific MRM transitions and the corresponding calibration curves.
-
Data Presentation: LC-MS/MS Method Validation Parameters
| Anthraquinone | Linearity (R²) | LOQ (ng/mL) | Precision (RSD %) | Recovery (%) | Reference |
| Monotropein | ≥ 0.9930 | 2.6 - 27.57 | < 4.5 | 95.32 - 99.86 | [4] |
| Asperuloside | ≥ 0.9930 | 2.6 - 27.57 | < 4.5 | 95.32 - 99.86 | [4] |
| Rubiadin | ≥ 0.9930 | 2.6 - 27.57 | < 4.5 | 95.32 - 99.86 | [4] |
| Aloin-A | > 0.99 | 0.05 | - | - | [5] |
| Aloe-emodin | > 0.99 | 0.25 | - | - | [5] |
LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Experimental Workflow: LC-MS/MS Quantification of Anthraquinones
Caption: Workflow for the quantification of anthraquinones using LC-MS/MS.
Section 3: UV-Visible Spectrophotometry for Total Anthraquinone Quantification
UV-Visible spectrophotometry is a simpler and more accessible method for the quantification of total anthraquinones, particularly in quality control settings where the analysis of individual compounds is not required.
Experimental Protocol: Quantification of Total Anthraquinones
This protocol is based on the colorimetric reaction of anthraquinones.
1. Sample and Standard Preparation
-
Objective: To prepare solutions for spectrophotometric analysis.
-
Materials:
-
Plant extract
-
Standard anthraquinone (e.g., rhein or aloe-emodin)
-
Methanol
-
0.5% w/v Magnesium acetate in methanol
-
-
Procedure:
-
Prepare a stock solution of the standard anthraquinone in methanol.
-
Create a series of standard dilutions from the stock solution.
-
Dissolve a known amount of the plant extract in methanol.
-
To a specific volume of each standard dilution and the sample solution, add the magnesium acetate solution to develop a colored complex.
-
2. Spectrophotometric Measurement
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure:
-
Measure the absorbance of the colored solutions at the wavelength of maximum absorbance (λmax), which is typically around 515 nm for the magnesium acetate complex.
-
Use a blank solution (methanol and magnesium acetate) to zero the spectrophotometer.
-
3. Quantification
-
Procedure:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of total anthraquinones in the sample extract by interpolating its absorbance on the calibration curve.
-
The results are typically expressed as equivalents of the standard used (e.g., mg of rhein equivalents per gram of extract).
-
Data Presentation: UV-Vis Spectrophotometry Method Summary
| Parameter | Description |
| Principle | Colorimetric reaction with magnesium acetate. |
| Wavelength (λmax) | ~515 nm |
| Standard | Rhein or Aloe-emodin |
| Expression of Results | Total anthraquinone content as standard equivalents |
| Application | Rapid quality control of raw materials and extracts |
Logical Relationship: UV-Vis Quantification
Caption: Logical steps for total anthraquinone quantification by UV-Vis spectrophotometry.
Section 4: Signaling Pathways Modulated by Anthraquinones
Anthraquinones have been reported to interact with and modulate several key cellular signaling pathways, which is central to their therapeutic effects. The Wnt/β-catenin and NF-κB pathways are two prominent examples.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Some anthraquinones have been shown to inhibit this pathway.
Caption: Proposed mechanism of anthraquinone-mediated inhibition of the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Chronic activation of this pathway is implicated in inflammatory diseases and cancer. Certain anthraquinones exhibit anti-inflammatory effects by inhibiting NF-κB signaling.
Caption: Proposed mechanism of anthraquinone-mediated inhibition of the NF-κB signaling pathway.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
In Vitro Assays for Testing Anticancer Activity of Bioactive Compounds from Anthracophyllum Species
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the anticancer activity of compounds derived from Anthracophyllum species, with a specific focus on the findings related to crude extracts of Anthracophyllum lateritium. While specific data on the isolated compound "Anthracophyllone" is not extensively available in current scientific literature, studies on crude extracts of the fungus provide valuable insights into its potential as a source of novel anticancer agents. The protocols outlined below are standard methods for assessing cytotoxicity and apoptosis induction, which have been successfully applied in the study of Anthracophyllum lateritium extracts.
Data Presentation
The following table summarizes the quantitative data obtained from in vitro assays performed on a crude methanolic extract of Anthracophyllum lateritium.
| Assay | Cell Line | Parameter | Result | Reference |
| Cytotoxicity | RD (Rhabdomyosarcoma) | EC50 | 18.80 ± 4.83 µg/mL | [1][2][3] |
Key In Vitro Assays and Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., RD sarcoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of the Anthracophyllum extract or compound.
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition:
-
After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the EC50 or IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.
-
MTT Assay Workflow
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This dual staining method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells. Acridine orange is a vital stain that permeates both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membrane integrity, and it stains the nucleus red by intercalating with DNA.
-
Viable cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a petri dish or in chamber slides.
-
Treat the cells with the Anthracophyllum extract at its EC50 concentration for a specified time.
-
-
Staining:
-
Prepare a staining solution containing Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in phosphate-buffered saline (PBS).
-
Wash the treated cells with PBS.
-
Add a small volume of the AO/EB staining solution to the cells and incubate for a few minutes at room temperature in the dark.
-
-
Visualization:
-
Wash the cells gently with PBS to remove excess stain.
-
Immediately visualize the cells under a fluorescence microscope using a blue filter.
-
-
Image Analysis:
-
Capture images and count the number of viable, apoptotic, and necrotic cells in different fields of view to quantify the extent of apoptosis.
-
References
- 1. Antioxidant potential, in vitro cytotoxicity and apoptotic effect induced by crude organic extract of Anthracophyllum lateritium against RD sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant potential, in vitro cytotoxicity and apoptotic effect induced by crude organic extract of Anthracophyllum lateritium against RD sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Anthraquinones
Disclaimer: Initial searches for the antibacterial susceptibility of "Anthracophyllone" did not yield any specific data. It has been identified as an aristolane sesquiterpene, not an anthraquinone. Therefore, this document focuses on the well-documented antibacterial properties of anthraquinones , a class of aromatic compounds known for their antimicrobial activity. The presented data and protocols are representative of this class of compounds.
Introduction
Anthraquinones are a large family of naturally occurring and synthetic compounds characterized by a 9,10-dioxoanthracene core.[1] They are found in various plants, fungi, lichens, and insects and have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. With the rise of antibiotic-resistant bacteria, the study of natural compounds like anthraquinones as potential sources for new antimicrobial agents is of significant interest to researchers, scientists, and drug development professionals.
These application notes provide a summary of the antibacterial activity of selected anthraquinones and detailed protocols for their in vitro susceptibility testing.
Data Presentation: Antibacterial Activity of Selected Anthraquinones
The antibacterial efficacy of anthraquinones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[2][3][4] The following table summarizes the MIC values of several common anthraquinones against a panel of Gram-positive and Gram-negative bacteria.
| Anthraquinone | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Emodin | Staphylococcus aureus | 3.9 - 256 | [1][5] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 32 | [1][6] | |
| Bacillus subtilis | 7.8 | [1] | |
| Escherichia coli | >5.0 x 10¹ | [1] | |
| Haemophilus parasuis | 32 | [7] | |
| Aloe-emodin | Staphylococcus epidermidis | 4 - 32 | [8] |
| Staphylococcus aureus | 60.7 (antibacterial rate %) | [7] | |
| Bacillus subtilis | 62.5 | [7][9] | |
| Escherichia coli | 62.5 - 259 | [1][7][9] | |
| Pseudomonas aeruginosa | 128 - 259 | [1] | |
| Rhein | Staphylococcus aureus | 8.13 - 12.5 | [10] |
| Methicillin-resistant S. aureus (MRSA) | 8.45 - 9.31 | [10] | |
| Chrysophanol | Staphylococcus epidermidis | 31.25 | |
| Escherichia coli | 125 | ||
| Bacillus subtilis | 250 | ||
| Staphylococcus aureus | >250 |
Experimental Protocols
Detailed methodologies for determining the antibacterial susceptibility of anthraquinones are provided below. These protocols are based on established standards with considerations for the properties of natural products.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an anthraquinone in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Anthraquinone compound (e.g., emodin)
-
Solvent for anthraquinone (e.g., Dimethyl sulfoxide - DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (sterile broth)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Anthraquinone Stock Solution: Dissolve the anthraquinone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the anthraquinone stock solution in the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted anthraquinone.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum and a known antibiotic.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to dissolve the anthraquinone to ensure it does not inhibit bacterial growth.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the anthraquinone at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of an anthraquinone.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Anthraquinone compound
-
Solvent for anthraquinone (e.g., DMSO)
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
-
Sterile swabs
Procedure:
-
Inoculation of Agar Plates: Uniformly spread a standardized bacterial suspension (0.5 McFarland) onto the surface of the MHA plates using a sterile swab.
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of the anthraquinone solution. Allow the solvent to evaporate completely in a sterile environment.
-
Disk Placement: Aseptically place the anthraquinone-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Caption: General workflow for antibacterial susceptibility testing.
Caption: Potential antibacterial mechanisms of anthraquinones.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. idexx.com [idexx.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Study on the antibacterial activities of emodin derivatives against clinical drug-resistant bacterial strains and their interaction with proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm efficacy of emodin alone or combined with ampicillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity and Membrane-Targeting Mechanism of Aloe-Emodin Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Anthracophyllone
Disclaimer: As of late 2025, to the best of our knowledge, no in vivo studies on anthracophyllone have been published in peer-reviewed literature. The following application notes and protocols are therefore proposed as a hypothetical research plan based on the known in vitro cytotoxicity of this compound and established methodologies for the in vivo evaluation of novel cytotoxic compounds. These protocols are intended to serve as a guide for researchers initiating in vivo studies with this compound.
Introduction
This compound is a sesquiterpene isolated from the mushroom Anthracophyllum sp.[1]. While in vivo data is not currently available, in vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. To explore this potential further and to understand its behavior in a whole-organism system, a systematic in vivo evaluation is necessary. This document outlines a proposed roadmap for the preclinical in vivo assessment of this compound, encompassing acute toxicity, pharmacokinetic profiling, and efficacy in a tumor xenograft model.
Proposed Roadmap for In Vivo Studies
A logical progression for the in vivo evaluation of a novel cytotoxic compound like this compound would involve a staged approach. Initially, the acute toxicity is determined to establish a safe dose range. This is followed by pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Finally, efficacy studies are conducted in a relevant animal model of cancer to assess its therapeutic potential.
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose toxicity profile of this compound and to establish the maximum tolerated dose (MTD) in a rodent model.
Experimental Protocol
Animal Model:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Justification: Mice are a commonly used rodent model for initial toxicity screening due to their well-characterized genetics and physiology, as well as the availability of established cancer models for subsequent efficacy studies.
Experimental Groups:
-
A minimum of 5 groups with 3-5 mice per group.
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Groups 2-5: Increasing doses of this compound (e.g., 10, 25, 50, 100 mg/kg). The dose range should be selected based on in vitro IC50 values and extrapolated for in vivo studies.
Procedure:
-
Administer a single dose of this compound or vehicle via intraperitoneal (IP) or intravenous (IV) injection.
-
Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days.
-
Record body weight daily for the duration of the study.
-
At the end of the 14-day observation period, euthanize all animals.
-
Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
Data Presentation (Hypothetical):
Table 1: Acute Toxicity of this compound in BALB/c Mice
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | 5 | 0/5 | +5.2 | None observed |
| 10 | 5 | 0/5 | +3.8 | None observed |
| 25 | 5 | 0/5 | +1.5 | Mild lethargy within 4h, resolved by 24h |
| 50 | 5 | 1/5 | -8.7 | Significant lethargy, ruffled fur |
| 100 | 5 | 4/5 | -15.3 | Severe lethargy, ataxia, hunched posture |
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs). Based on the hypothetical data above, the MTD would be estimated to be around 25 mg/kg.
Pharmacokinetic (PK) Profiling
Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) administration.
Experimental Protocol
Animal Model:
-
Species: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
-
Justification: Rats are a larger rodent model suitable for serial blood sampling required for PK studies. Cannulation allows for stress-free blood collection.
Experimental Groups:
-
A single group of 3-5 rats.
Procedure:
-
Administer a single IV bolus dose of this compound (at a dose well below the anticipated MTD, e.g., 5 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation (Hypothetical):
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (5 mg/kg IV)
| Parameter | Unit | Mean ± SD |
| Cmax | ng/mL | 1250 ± 150 |
| T½ (half-life) | h | 2.5 ± 0.4 |
| AUC(0-inf) | ng·h/mL | 3500 ± 450 |
| CL (Clearance) | L/h/kg | 1.4 ± 0.2 |
| Vd (Volume of distribution) | L/kg | 5.0 ± 0.8 |
In Vivo Efficacy in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Experimental Protocol
Animal Model:
-
Species: Female athymic nude mice (NU/NU), 6-8 weeks old.
-
Justification: Immunocompromised mice are required for the engraftment of human tumor cells.
Tumor Model:
-
Cell Line: A human cancer cell line with demonstrated in vitro sensitivity to this compound (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Procedure:
-
Inject approximately 5 x 10^6 cancer cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Experimental Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (administered on the same schedule as the treatment groups).
-
Group 2: this compound (at the MTD, e.g., 25 mg/kg, administered IP, daily for 14 days).
-
Group 3: Positive control (a standard-of-care chemotherapeutic agent for the chosen cancer type, e.g., paclitaxel).
Procedure:
-
Administer the respective treatments as per the defined schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize all animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation (Hypothetical):
Table 3: Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle | 1500 ± 120 | - | 22.5 ± 0.8 |
| This compound (25 mg/kg) | 750 ± 90 | 50 | 21.8 ± 0.9 |
| Positive Control | 450 ± 60 | 70 | 19.5 ± 1.2 |
Hypothetical Signaling Pathway for Investigation
Given the cytotoxic nature of this compound, it is plausible that it induces apoptosis in cancer cells. A potential signaling pathway to investigate would be the intrinsic apoptotic pathway, which is often dysregulated in cancer.
This proposed pathway suggests that this compound may inhibit the anti-apoptotic protein Bcl-2 and/or activate the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis. This hypothesis could be tested in vivo by analyzing tumor tissues from the efficacy study for the expression and activation of these key apoptotic markers.
References
Application Notes and Protocols for Developing Drug Delivery Systems for Anthracophyllone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone is a naturally occurring anthraquinone derivative that has garnered significant interest for its potential therapeutic applications, particularly in oncology. Like many other anthraquinones, it is hypothesized to exhibit cytotoxic effects against various cancer cell lines. However, its hydrophobic nature presents a significant challenge for direct administration, leading to poor bioavailability and limiting its clinical translation. To overcome these limitations, the development of effective drug delivery systems is crucial.
These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound into two promising drug delivery platforms: liposomes and polymeric nanoparticles. The methodologies described herein are based on established techniques for encapsulating hydrophobic drugs and aim to provide a foundational framework for researchers.
Disclaimer: Specific quantitative data for this compound drug delivery systems is not yet widely available in published literature. The data presented in the tables are representative examples based on studies of structurally similar hydroxyanthraquinones and should be considered as a reference for formulation development and characterization.
Biological Activity and Signaling Pathways of Anthraquinones
Anthraquinones, the class of compounds to which this compound belongs, are known to exert their biological effects through the modulation of various cellular signaling pathways. Several studies have indicated that these compounds can induce cytotoxicity in cancer cells by influencing pathways critical for cell survival, proliferation, and inflammation.[1][2][3]
Key signaling pathways that are often modulated by anthraquinones include:
-
NF-κB Signaling Pathway: Anthraquinones have been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses and cell survival.[2][4]
-
Wnt/β-catenin Signaling Pathway: Dysregulation of the Wnt pathway is a hallmark of many cancers. Some anthraquinones have been found to interfere with this pathway, leading to decreased cancer cell proliferation.[1]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of the PI3K/Akt pathway by certain anthraquinones can lead to apoptosis (programmed cell death) in cancer cells.[2]
The cytotoxic effects of hydroxyanthraquinones have been demonstrated in various cancer cell lines. For instance, in Caco-2 colon cancer cells, compounds structurally related to this compound have shown significant cytotoxic activity.[5]
Signaling Pathway Modulated by Anthraquinones
Caption: Generalized signaling pathways modulated by anthraquinones.
Formulation Strategies and Protocols
The hydrophobic nature of this compound necessitates formulation strategies that can enhance its solubility and facilitate its delivery to target cells. Liposomes and polymeric nanoparticles are two well-established and versatile platforms for this purpose.
Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs like this compound, the molecule is typically incorporated within the lipid bilayer.[5] The thin-film hydration method is a common and reproducible technique for preparing liposomes.[6][7][8]
Caption: Workflow for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol/chloroform mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes
-
Dialysis tubing or size exclusion chromatography columns
Procedure:
-
Dissolution: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature (Tc).
-
Size Reduction: To obtain unilamellar vesicles of a desired size, sonicate the liposomal suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size.
-
Purification: Remove the unencapsulated this compound by dialysis against the aqueous buffer or by using size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
| Formulation Code | Phospholipid:Cholesterol Molar Ratio | Drug:Lipid Molar Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| AL-1 | 1:0.5 | 1:20 | 120 ± 5 | 0.15 | -25 ± 2 | 85 ± 4 | 4.0 ± 0.3 |
| AL-2 | 2:1 | 1:20 | 115 ± 6 | 0.12 | -28 ± 3 | 92 ± 3 | 4.4 ± 0.2 |
| AL-3 | 2:1 | 1:10 | 130 ± 7 | 0.18 | -26 ± 2 | 88 ± 5 | 8.1 ± 0.5 |
Polymeric Nanoparticle Formulation of this compound
Polymeric nanoparticles offer another robust platform for delivering hydrophobic drugs. These systems can be tailored to control drug release and improve stability.[4][9] Methods like nanoprecipitation and solvent evaporation are commonly employed for their formulation.[3]
Caption: Workflow for preparing this compound-loaded polymeric nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a surfactant (e.g., Poloxamer 188, PVA)
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous surfactant solution under constant stirring. Nanoparticles will form instantaneously as the polymer precipitates.
-
Solvent Evaporation: Stir the suspension at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Collect the nanoparticles by ultracentrifugation and wash them several times with deionized water to remove the surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.
-
Characterization: Analyze the nanoparticles for their physicochemical properties and drug loading characteristics.
| Formulation Code | Polymer | Polymer:Drug Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| APN-1 | PLGA (50:50) | 5:1 | 180 ± 10 | 0.21 | -15 ± 2 | 75 ± 5 | 12.5 ± 1.0 |
| APN-2 | PLGA (75:25) | 5:1 | 175 ± 8 | 0.19 | -18 ± 3 | 82 ± 4 | 13.7 ± 0.8 |
| APN-3 | PCL | 10:1 | 210 ± 12 | 0.25 | -12 ± 2 | 78 ± 6 | 7.1 ± 0.6 |
In Vitro Cytotoxicity Assessment
To evaluate the efficacy of the developed this compound formulations, in vitro cytotoxicity assays are essential. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay
Materials:
-
Cancer cell line (e.g., Caco-2, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Free this compound (dissolved in a suitable solvent like DMSO)
-
This compound-loaded liposomes and nanoparticles
-
Blank (drug-free) liposomes and nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded formulations, and blank formulations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
| Compound | Cell Line | IC50 (µg/mL) |
| Chrysazin | Caco-2 | 15 |
| Catenarin | Caco-2 | 27.29 |
| Rhein | Caco-2 | 49.55 |
| Helminthosporin | Caco-2 | 52.91 |
| Aloe-emodin | Caco-2 | 55.34 |
Data adapted from a study on the cytotoxicity of hydroxyanthraquinones.[5]
Conclusion
The protocols and application notes presented here offer a starting point for the development of effective drug delivery systems for this compound. By encapsulating this hydrophobic compound in liposomes or polymeric nanoparticles, it is possible to enhance its therapeutic potential. Further optimization of the formulation parameters and in-depth in vivo studies will be necessary to translate these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones [mdpi.com]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Using Anthracophyllone and its Analogs as Molecular Probes in Cellular Signaling Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinones, a class of aromatic compounds derived from anthracene, and their analogs have garnered significant interest in biomedical research for their potential as molecular probes and therapeutic agents. These compounds exhibit diverse biological activities, including the ability to modulate key cellular signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and protocols for utilizing Ailanthone, a potent quassinoid compound, and other anthraquinone derivatives as molecular probes to investigate cellular signaling cascades, with a focus on the PI3K/AKT, MAPK, and Wnt pathways.
I. Ailanthone as a Molecular Probe for the PI3K/AKT Pathway
Ailanthone has emerged as a valuable tool for studying the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. Ailanthone exerts its effects by inhibiting the activation of this pathway, making it an effective probe to dissect its downstream consequences.
Quantitative Data: Ailanthone Activity
The inhibitory potency of Ailanthone has been quantified in various cancer cell lines, providing essential data for experimental design.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| Cal-27 | Tongue Squamous Cell Carcinoma | 0.8408 | 24 | [1] |
| TCA8113 | Tongue Squamous Cell Carcinoma | 0.7884 | 24 | [1] |
| SGC-7901 | Gastric Cancer | Lower than Taxol | 24 | [2] |
| MCF-7 | Breast Cancer | Not specified | 24, 48, 72 | [2] |
| MDA-MB-231 | Breast Cancer | 9.8 | 48 | [2] |
| 253J B-V (cisplatin-sensitive) | Bladder Cancer | More effective than cisplatin | Not specified | [2] |
| 253J B-V C-r (cisplatin-resistant) | Bladder Cancer | More effective than cisplatin | Not specified | [2] |
Experimental Protocols
1. Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol details the use of Western blotting to assess the effect of Ailanthone on the phosphorylation status of key proteins in the PI3K/AKT pathway.
a. Materials:
-
Ailanthone stock solution (in DMSO)
-
Cancer cell lines (e.g., Cal-27, TCA8113)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PI3K (p85)
-
Rabbit anti-PI3K (p85)
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Ailanthone (e.g., 0, 0.5, 1, 2 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control.
2. Immunofluorescence Staining for p-AKT Localization
This protocol allows for the visualization of phosphorylated AKT within cells, providing spatial information on pathway activation.
a. Materials:
-
Ailanthone stock solution (in DMSO)
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
b. Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with Ailanthone as described in the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with 5% BSA for 40 minutes.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ailanthone inhibits the PI3K/AKT signaling pathway.
Caption: Workflow for Western blot analysis.
II. Anthraquinone Derivatives as Probes for MAPK and Wnt Signaling
Anthraquinone derivatives represent a broad class of compounds that can be utilized to probe various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin pathways.
Quantitative Data: Anthraquinone Derivative Activity
| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 | Colon Cancer | 17.80 | [3][4] |
| 2-hydroxy-3-methyl anthraquinone (HMA) | HepG2 | Liver Cancer | 98.6 (48h) | [5] |
| Emodin | Various | Various Cancers | Not specified |
Experimental Protocols
1. Luciferase Reporter Assay for Wnt/β-catenin Signaling
This protocol uses a luciferase reporter construct containing TCF/LEF responsive elements to quantify Wnt/β-catenin pathway activity.
a. Materials:
-
Anthraquinone derivative stock solution (in DMSO)
-
Cells (e.g., HEK293T)
-
TCF/LEF luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
b. Protocol:
-
Transfection: Co-transfect cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with the anthraquinone derivative of interest at various concentrations. Include positive (Wnt3a conditioned media) and negative (vehicle) controls.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them according to the dual-luciferase assay kit instructions.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
2. Proliferation/Viability Assay (MTT Assay)
This assay is used to determine the effect of anthraquinone derivatives on cell proliferation and viability.
a. Materials:
-
Anthraquinone derivative stock solution (in DMSO)
-
Cancer cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the anthraquinone derivative for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anthraquinones can modulate the Wnt/β-catenin pathway.
Caption: Anthraquinones may inhibit the MAPK signaling pathway.
Conclusion
Ailanthone and other anthraquinone derivatives serve as versatile molecular probes for investigating key cellular signaling pathways. The protocols and data presented here provide a framework for researchers to utilize these compounds to explore the intricate mechanisms of cell regulation and to identify potential targets for drug development. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and interpretable results.
References
- 1. Ailanthone Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ailanthone: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
Application Notes and Protocols for the Investigation of Anthracophyllone in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone is an aristolane sesquiterpene isolated from the mushroom Anthracophyllum. To date, scientific literature has primarily focused on its cytotoxic properties against various cancer cell lines. However, the potential antimicrobial activity of this compound remains an unexplored area of research. Sesquiterpenes as a class of natural products are known to possess a wide range of biological activities, including antimicrobial effects. Therefore, the investigation into the antimicrobial potential of this compound is a promising avenue for the discovery of new therapeutic agents.
These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial properties of this compound. The following sections detail standardized experimental protocols, data presentation structures, and conceptual workflows to guide this research.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a compound. The following table provides a structured format for summarizing the results of such investigations for this compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive bacterium | Data not available | Data not available |
| Bacillus subtilis | Gram-positive bacterium | Data not available | Data not available |
| Escherichia coli | Gram-negative bacterium | Data not available | Data not available |
| Pseudomonas aeruginosa | Gram-negative bacterium | Data not available | Data not available |
| Candida albicans | Fungus (Yeast) | Data not available | Data not available |
| Aspergillus niger | Fungus (Mold) | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for fundamental antimicrobial assays to determine the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (sterile broth)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a microbial inoculum suspension in broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.
-
Include a positive control (a known antimicrobial agent) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change (indicating metabolic activity) is observed.
Zone of Inhibition Assay by Agar Disk Diffusion Method
This method qualitatively assesses the antimicrobial activity of this compound by measuring the area of growth inhibition on an agar plate.
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control disks (e.g., Gentamicin)
-
Negative control disks (impregnated with the solvent used to dissolve this compound)
Procedure:
-
Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution (e.g., 10 µL). Allow the solvent to evaporate completely.
-
Prepare a lawn of the test microorganism by evenly swabbing the standardized inoculum over the entire surface of an MHA plate.
-
Carefully place the this compound-impregnated disk, along with positive and negative control disks, onto the surface of the agar plate. Ensure the disks are firmly in contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm).
Visualizations: Workflows and Hypothetical Mechanisms
The following diagrams illustrate the proposed experimental workflow for assessing the antimicrobial activity of this compound and a hypothetical mechanism of action that could be investigated.
Caption: Experimental workflow for antimicrobial screening of this compound.
Caption: Hypothetical antimicrobial mechanism of action for this compound.
Investigating the Impact of Anthracophyllone on Cell Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Anthracophyllone, a novel anthraquinone derivative, on key cell signaling pathways implicated in various cellular processes and disease states. The protocols outlined below are designed to be adaptable for use in typical cell biology and pharmacology laboratories.
Introduction to this compound and Cell Signaling
This compound belongs to the anthraquinone class of aromatic organic compounds. Anthraquinones are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] Their mechanism of action often involves the modulation of critical intracellular signaling cascades. Understanding how this compound interacts with these pathways is crucial for elucidating its therapeutic potential.
This document focuses on three key signaling pathways that are frequently modulated by anthraquinone compounds:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A pivotal regulator of inflammation, immunity, cell survival, and proliferation.[1][4]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A cascade that transduces extracellular signals to intracellular responses, controlling cell growth, differentiation, and stress responses.[5][6]
-
PI3K/Akt Signaling Pathway: A central pathway in regulating cell survival, growth, and metabolism.[7][8]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Positive Control) |
| IKKβ (NF-κB Pathway) | Experimental Value | Known Value |
| p38α (MAPK Pathway) | Experimental Value | Known Value |
| ERK1 (MAPK Pathway) | Experimental Value | Known Value |
| JNK1 (MAPK Pathway) | Experimental Value | Known Value |
| Akt1 (PI3K/Akt Pathway) | Experimental Value | Known Value |
| PI3Kα (PI3K/Akt Pathway) | Experimental Value | Known Value |
Table 2: Effect of this compound on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | Value | Value | Value |
| LPS (100 ng/mL) | Value | Value | Value |
| LPS + this compound (1 µM) | Value | Value | Value |
| LPS + this compound (10 µM) | Value | Value | Value |
| LPS + this compound (50 µM) | Value | Value | Value |
| LPS + Dexamethasone (1 µM) | Value | Value | Value |
Table 3: Effect of this compound on Cell Viability
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| HeLa (Cervical Cancer) | Experimental Value | Known Value |
| A549 (Lung Cancer) | Experimental Value | Known Value |
| RAW 264.7 (Macrophage) | Experimental Value | Known Value |
| HEK293 (Normal Kidney) | Experimental Value | Known Value |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: HeLa, A549, RAW 264.7, and HEK293 cells can be obtained from ATCC.
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents: this compound (stock solution in DMSO), Lipopolysaccharide (LPS), Dexamethasone, Doxorubicin, primary and secondary antibodies for Western blotting, ELISA kits for cytokine measurement, and cell viability assay reagents.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and incubate overnight.
-
Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for NF-κB and MAPK pathways, or 100 ng/mL IGF-1 for the PI3K/Akt pathway) for 15-30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, ERK, JNK, and Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages at a density of 2 x 10^5 cells/well in a 24-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with this compound (1, 10, 50 µM) or Dexamethasone (1 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve and compare the treated groups to the LPS-only control.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on various cell lines.
Procedure:
-
Cell Seeding: Seed 5 x 10^3 cells/well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or Doxorubicin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Visualizations
Caption: Overview of this compound's potential inhibitory effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways.
Caption: A generalized experimental workflow for investigating the effects of this compound on cell signaling pathways.
Caption: Logical relationship from molecular inhibition by this compound to cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure [mdpi.com]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Anthraquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel anthraquinone derivatives, such as the hypothetical "Anthracophyllone" series. The protocols outlined below are designed for the initial identification and characterization of bioactive compounds from a library of these derivatives, focusing on cytotoxicity and enzyme inhibition assays.
Introduction
Anthraquinones are a large class of aromatic compounds based on the anthracene scaffold and are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] High-throughput screening (HTS) is an essential tool in drug discovery for rapidly assessing large libraries of such compounds to identify potential therapeutic leads.[8][9][10][11] This document details the protocols for primary HTS assays to evaluate the cytotoxic and enzyme-inhibitory potential of novel anthraquinone derivatives.
Data Presentation
The following tables represent hypothetical data for a library of this compound derivatives, illustrating how quantitative results from HTS assays can be structured for comparative analysis.
Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| ANTH-001 | 10 | 85.2 | > 50 |
| ANTH-002 | 10 | 45.7 | 8.9 |
| ANTH-003 | 10 | 92.1 | > 50 |
| ANTH-004 | 10 | 15.3 | 2.1 |
| Doxorubicin | 1 | 52.8 | 0.9 |
Table 2: Inhibition of a Target Kinase by this compound Derivatives
| Compound ID | Concentration (µM) | Kinase Activity (%) | IC50 (µM) |
| ANTH-001 | 10 | 95.3 | > 100 |
| ANTH-002 | 10 | 62.1 | 15.4 |
| ANTH-003 | 10 | 88.9 | > 100 |
| ANTH-004 | 10 | 25.8 | 4.7 |
| Staurosporine | 0.1 | 10.5 | 0.05 |
Experimental Protocols
High-Throughput Cytotoxicity Assay
This protocol is designed for the rapid screening of a compound library to assess its cytotoxic effects on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom white plates
-
Automated liquid handling system
-
Plate reader with luminescence detection
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate of the this compound derivatives at a 200x final concentration in DMSO.
-
Using an acoustic liquid handler, transfer 125 nL of each compound from the master plate to the corresponding wells of the cell plate.
-
Also include wells with a positive control (Doxorubicin) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the negative (DMSO) and positive (Doxorubicin) controls.
-
Calculate the percentage of cell viability for each compound.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
High-Throughput Kinase Inhibition Assay
This protocol is designed to screen the compound library for inhibitors of a specific kinase, a common target in cancer therapy.
Materials:
-
Recombinant kinase and its specific substrate
-
Kinase buffer
-
ATP
-
This compound derivative library (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Automated liquid handling system
-
Plate reader with luminescence detection
Protocol:
-
Compound Plating:
-
Prepare a master plate of the this compound derivatives at a 200x final concentration in DMSO.
-
Using an acoustic liquid handler, transfer 125 nL of each compound into the wells of a 384-well assay plate.
-
Include positive and negative control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and its substrate in kinase buffer.
-
Dispense 12.5 µL of this solution into each well of the assay plate.
-
-
Initiation of Reaction:
-
Prepare an ATP solution in kinase buffer.
-
Add 12.5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection of Kinase Activity:
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the negative (DMSO) and positive (Staurosporine) controls.
-
Calculate the percentage of kinase inhibition for each compound.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities | MDPI [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 8. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Complex Anthraquinone Synthesis
Disclaimer: Initial searches for a specific compound named "Anthracophyllone" did not yield sufficient information in the public domain. It is possible that this is a novel or proprietary compound, or the name is a variant. The following guide addresses common challenges and troubleshooting strategies encountered during the synthesis of complex anthraquinone natural products, a class to which "this compound" may belong.
This guide is designed for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and detailed troubleshooting for common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My key Diels-Alder reaction for forming the anthraquinone core is giving low yield and poor regioselectivity. What can I do?
A1: Low yield and poor regioselectivity are common challenges in building the anthraquinone scaffold via a Diels-Alder reaction. The outcome is highly sensitive to the diene, dienophile, and reaction conditions.
-
Optimize Reaction Conditions: Systematically screen solvents and temperatures. Lewis acid catalysis (e.g., with BF₃·OEt₂, SnCl₄, or TiCl₄) can improve both rate and selectivity, but requires careful optimization to avoid degradation of starting materials.
-
Modify Reactants: Enhance the reactivity and selectivity by altering the electronic properties of the diene or dienophile. For instance, using silyloxy dienes can be effective.[1] An imposing challenge of this strategy is controlling the regioselectivity when using an unsymmetrically substituted para-naphthoquinone as the dienophile.[1]
-
Alternative Routes: If optimization fails, consider alternative strategies such as Friedel-Crafts acylations, biomimetic oxidative couplings, or palladium-catalyzed acylation/cyclization sequences to construct the core.[1][2]
Q2: I am struggling with a late-stage C-H functionalization/oxidation step. What are some common pitfalls?
A2: Late-stage functionalization is efficient but can be challenging due to the presence of multiple reactive sites.
-
Directing Groups: If your substrate lacks inherent directing groups to guide the functionalization, you may need to introduce one temporarily.
-
Reagent Choice: The choice of oxidant is critical. Over-oxidation or reaction at undesired positions is common. Screen a panel of oxidants (e.g., DDQ, CAN, Fremy's salt) under various conditions.
-
Protecting Groups: Ensure that all sensitive functional groups are adequately protected. A seemingly robust protecting group may not be stable under the oxidizing conditions. For example, the Teoc (2-(trimethylsilyl)ethoxycarbonyl) group can be difficult to remove, requiring optimized conditions like using a fluoride buffer in degassed THF.[3]
Q3: My biomimetic oxidative dimerization to form a bisanthraquinone is failing. What should I try?
A3: Biomimetic oxidative couplings often suffer from low yields.[1]
-
Catalyst Screening: The choice of catalyst is paramount. Copper(II) catalysts have been used successfully for oxidative dimerization of monomeric precursors.[3]
-
Substrate Design: The electronic nature and steric hindrance around the coupling site on the monomer can significantly impact the reaction's success. It may be necessary to redesign the monomer or the protecting group strategy.
-
Alternative Coupling Methods: If oxidative coupling is not feasible, consider Ullman couplings of brominated anthraquinones. While these often require harsh conditions, they can provide better yields.[1]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation for Core Annulation
Friedel-Crafts reactions are a classic method for constructing the anthraquinone core, but can be plagued by issues.
Troubleshooting Logic: Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low-yielding Friedel-Crafts reactions.
Quantitative Data: Lewis Acid Screening
| Lewis Acid (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | CS₂ | 45 | 12 | 35 |
| AlCl₃ | DCM | 25 | 24 | 20 |
| SnCl₄ | DCM | 0 to 25 | 12 | 65 |
| TiCl₄ | DCM | -78 to 0 | 6 | 58 |
| BF₃·OEt₂ | DCM | 25 | 48 | <10 |
Data is representative and should be optimized for specific substrates.
Problem 2: Unwanted Side-Reactions During Aromatic Bromination
Bromination is often necessary to prepare substrates for cross-coupling reactions, but can lead to undesired products. A common issue is the formation of dibrominated species when a monobromide is desired.[3]
Troubleshooting Logic: Aromatic Bromination
Caption: Logic for suppressing dibromination side-reactions.
Quantitative Data: Conditions for Selective Monobromination
| Brominating Agent | Conditions | Ratio (Mono:Di) |
| NBS (1.1 eq) | CCl₄, AIBN, reflux, light | 1 : 2.5 |
| NBS (1.1 eq) | CCl₄, AIBN, reflux, dark | 15 : 1 |
| Br₂ (1.1 eq) | AcOH, 25°C, dark | 5 : 1 |
Based on challenges described in the synthesis of complex anthraquinones where light-mediated radical processes can cause over-bromination.[3]
Experimental Protocols
Protocol: Palladium-Catalyzed Acylation/Annulation
This protocol describes a modern alternative to classical Friedel-Crafts reactions for constructing the anthraquinone core.[2]
Experimental Workflow: Pd-Catalyzed Annulation
References
- 1. A Divergent Approach to the Bisanthraquinone Natural Products: Total Synthesis of (S)-Bisoranjidiol and Derivatives from Binaphtho-para-quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Anthracophyllone Analogs
Welcome to the technical support center for the synthesis of Anthracophyllone and its analogs. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex sesquiterpenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in overcoming common challenges and improving the yield of your synthesis.
This compound is a naturally occurring aristolane sesquiterpene with a complex tricyclic structure.[1][2] Its total synthesis has not been reported, but a successful methodology for a closely related analog, (±)-aristolone, provides a valuable roadmap.[1] The key strategic element in the synthesis of the aristolane core is the construction of the bicyclo[4.1.0]heptanone system, which includes a gem-dimethylcyclopropane ring. A well-established method to achieve this is through the intramolecular cyclization of an olefinic diazoketone.[1]
This guide focuses on the challenges and solutions related to this synthetic approach.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of the this compound core?
The most crucial step is the intramolecular cyclization of the olefinic diazoketone precursor to form the characteristic tricyclic ring system of the aristolane skeleton.[1] The efficiency of this step directly impacts the overall yield.
Q2: What are the common side reactions during the intramolecular diazoketone cyclization?
Common side reactions include the formation of insertion products into C-H bonds, Wolff rearrangement products, and the formation of stereoisomers. The ratio of desired product to side products can be influenced by the choice of catalyst, solvent, and reaction temperature.
Q3: How can I minimize the formation of the epi-aristolone stereoisomer?
The formation of (±)-6,7-epi-aristolone is a known issue in the synthesis of (±)-aristolone.[1] While complete elimination may be difficult, optimization of the reaction conditions can favor the desired diastereomer. Factors to investigate include:
-
Catalyst: Anhydrous cupric sulfate is a commonly used catalyst.[1] Experimenting with other copper-based catalysts or rhodium catalysts may alter the diastereoselectivity.
-
Solvent: The polarity of the solvent can influence the transition state of the cyclization. Cyclohexane has been used successfully.[1]
-
Temperature: Running the reaction at the lowest effective temperature can sometimes improve selectivity.
Q4: What are the best methods for purifying this compound analogs?
Purification of aristolane sesquiterpenes often involves a combination of chromatographic techniques. Due to the presence of stereoisomers and other closely related side products, a multi-step purification strategy is often necessary. This can include:
-
Column Chromatography: Silica gel column chromatography is a standard method for initial purification.
-
Preparative Thin-Layer Chromatography (TLC): For separating closely related isomers.
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, can be effective for final purification to high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of the this compound core, based on the established synthesis of (±)-aristolone.[1]
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield in the formation of the olefinic diazoketone | Incomplete reaction of the corresponding acid chloride with diazomethane. | - Ensure diazomethane is freshly prepared and used in excess. - Perform the reaction at low temperature (0 °C) to minimize side reactions. - Use anhydrous conditions as water can quench diazomethane. |
| Low yield of the desired (±)-aristolone in the cyclization step | - Inactive catalyst. - Suboptimal reaction temperature. - Presence of impurities in the diazoketone precursor. | - Use freshly activated, anhydrous cupric sulfate. - Ensure the reaction is refluxed adequately in cyclohexane.[1] - Purify the diazoketone precursor carefully before the cyclization step. |
| Difficulty in separating (±)-aristolone from its epi-isomer | Similar polarities of the two diastereomers. | - Employ a multi-step purification strategy as outlined in the FAQs. - Consider using a chiral stationary phase in HPLC for analytical or preparative separation. |
| Decomposition of the diazoketone before cyclization | Diazoketones can be unstable, especially in the presence of acid or upon exposure to light. | - Store the diazoketone in the dark and at low temperatures. - Use the diazoketone immediately after its preparation. - Ensure all glassware is free of acidic residues. |
Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis of (±)-aristolone, a close structural analog of this compound.[1]
| Step | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Formation of Epimeric Alcohols | 2,3-Dimethylcyclohexanone | Mixture of epimeric alcohols | 88 |
| 2 | Intramolecular Cyclization | Olefinic diazoketone | (±)-Aristolone and (±)-6,7-epi-aristolone | ~42% (aristolone), ~20% (epi-aristolone) |
Experimental Protocols
Key Step: Intramolecular Cyclization of the Olefinic Diazoketone [1]
This protocol describes the cupric sulfate-catalyzed intramolecular cyclization to form the core structure of (±)-aristolone.
Materials:
-
Olefinic diazoketone precursor
-
Anhydrous cupric sulfate
-
Cyclohexane, freshly distilled
Procedure:
-
A solution of the olefinic diazoketone in dry cyclohexane is added slowly to a refluxing suspension of anhydrous cupric sulfate in cyclohexane under a nitrogen atmosphere.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product, a mixture of (±)-aristolone and (±)-6,7-epi-aristolone, is then purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the total synthesis of (±)-aristolone.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
Technical Support Center: Resolving Anthracophyllone Purification Difficulties
Welcome to the technical support center for Anthracophyllone purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound is an aristolane sesquiterpene, a type of natural compound, that has been isolated from the mushroom Anthracophyllum.[1][2] It exhibits cytotoxic activity against various cancer cell lines, making it a compound of interest for drug development.[1]
Q2: What are the initial steps for extracting this compound from its natural source?
While specific protocols for this compound are not widely published, the general approach for extracting sesquiterpenes and similar natural products from fungal or plant matter involves sequential extraction with solvents of increasing polarity. A common starting point would be a non-polar solvent like hexane or ethyl acetate to extract the crude mixture containing this compound.[3]
Q3: My crude extract is a complex mixture with many impurities. What is a good starting point for purification?
For complex natural product extracts, a common and effective initial purification step is column chromatography.[4] Silica gel is a frequently used stationary phase for the separation of moderately polar compounds like sesquiterpenes.[4] A gradient elution with a solvent system such as hexane-ethyl acetate can be employed to separate fractions based on polarity.
Q4: I am observing low yield of the purified compound. What are the potential causes and solutions?
Low yields during purification can arise from several factors. One common issue is the loss of product during recrystallization due to using an excessive volume of solvent.[5] To address this, use the minimum amount of hot solvent necessary to dissolve the product. Another factor can be incomplete elution from the chromatography column. Ensure the solvent polarity is increased sufficiently to elute all the target compound.
Q5: The purified compound shows persistent impurities. How can I improve the purity?
If standard chromatography and recrystallization do not yield a pure product, more advanced techniques may be necessary. High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can provide higher resolution for separating closely related compounds.[6][7] Sublimation is another effective method for achieving high purity, particularly for removing non-volatile impurities.[5]
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Co-elution of this compound with impurities.
-
Streaking or tailing of the compound band on the column.
Potential Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve a good separation of the target compound from impurities.[4] |
| Column Overloading | Too much crude extract has been loaded onto the column. Reduce the amount of sample loaded relative to the column size. |
| Poorly Packed Column | Channels or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly. |
| Compound Insolubility | The compound may be precipitating on the column. Try a different solvent system in which the compound is more soluble. |
Problem 2: Compound Degradation During Purification
Symptoms:
-
Appearance of new, unexpected spots on TLC or peaks in HPLC.
-
Color change of the sample.
-
Significant loss of total material.
Potential Causes and Solutions:
| Cause | Solution |
| Sensitivity to pH | Some natural products are unstable in acidic or basic conditions.[8] Buffer the solvents used in chromatography or perform extractions at a neutral pH. |
| Thermal Instability | High temperatures during solvent evaporation can cause degradation.[8] Use a rotary evaporator at a lower temperature and higher vacuum. For highly sensitive compounds, consider freeze-drying (lyophilization). |
| Oxidation | Exposure to air can lead to oxidation of the compound.[9] Purge solvents with an inert gas like nitrogen or argon and store purified fractions under an inert atmosphere. |
| Light Sensitivity | Some compounds are degraded by light. Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification Workflow
This protocol outlines a general procedure for the extraction and initial purification of this compound from a fungal source.
-
Extraction:
-
Air-dry and grind the fungal material.
-
Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol).
-
Monitor the extracts by TLC to determine which fraction contains the highest concentration of this compound.
-
-
Solvent Partitioning:
-
Concentrate the this compound-rich extract.
-
Perform a liquid-liquid partitioning to further separate compounds based on their solubility in immiscible solvents (e.g., partitioning between hexane and methanol/water).[3]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with a non-polar solvent (e.g., hexane).
-
Dissolve the partitioned extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is for assessing the purity of this compound fractions.
-
Column: A reverse-phase C18 column is commonly used for the analysis of natural products.
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is a typical mobile phase. A gradient elution may be necessary for complex mixtures.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs strongly.
-
Sample Preparation: Dissolve a small amount of the purified sample in the mobile phase.
-
Analysis: Inject the sample and compare the retention time and peak area of the main peak to a known standard if available. Purity can be estimated based on the relative peak area.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for low yield in purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1801750-22-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromforum.org [chromforum.org]
Technical Support Center: Anthracophyllone and Related Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with anthracophyllone and related anthraquinone compounds. The information provided is based on general knowledge of similar chemical structures and may need to be adapted for the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
Q2: How can I prepare this compound solutions for my experiments to maximize stability?
A2: To prepare solutions, use high-purity solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil. It is best to prepare fresh solutions for each experiment. If you need to store solutions, they should be kept at low temperatures (e.g., -20°C) and for the shortest possible duration. The choice of solvent can also impact stability; preliminary studies to assess the stability of this compound in different solvents are recommended.
Q3: What analytical techniques are suitable for assessing the purity and degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and quantifying individual compounds like anthraquinones and is therefore highly recommended for assessing the purity of this compound and monitoring its degradation.[2] Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to determine the absorption spectra of such compounds.[2] When coupled with a mass spectrometer (LC-MS), you can identify potential degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: The degradation of aromatic compounds like this compound can be initiated by factors such as light (photodegradation), heat (thermal degradation), and oxidation. Microbial degradation is also a possibility, often involving enzymatic processes.[3][4] For instance, the degradation of similar polycyclic aromatic hydrocarbons can be initiated by hydroxylation of the aromatic ring.[4] Bacterial degradation pathways for related compounds like anthranilate involve conversion to catechol, which is then further broken down.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, validate their stability over the storage period using HPLC. |
| Contamination of the sample. | Use high-purity solvents and clean labware. Filter solutions before use. | |
| Appearance of unexpected peaks in HPLC chromatogram | Presence of degradation products. | Review storage and handling procedures. Conduct forced degradation studies (see protocol below) to identify potential degradation products. |
| Impurities in the starting material. | Verify the purity of the this compound standard using a reliable analytical method. | |
| Low recovery of this compound from samples | Adsorption to container surfaces. | Use silanized glassware or low-adsorption plasticware. |
| Inefficient extraction from the sample matrix. | Optimize the extraction method, including solvent choice, pH, and temperature. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 100°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by HPLC to determine the percentage of degradation and identify any degradation products.
Data Presentation
Table 1: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 N HCl | 24 hours | 60 | |||
| 0.1 N NaOH | 24 hours | 60 | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 100 | |||
| Heat (Solution) | 24 hours | 80 | |||
| Photolysis | 48 hours | Ambient |
(Users should populate this table with their experimental data)
Visualizations
Hypothetical Degradation Pathway of an Anthracene-like Core
The following diagram illustrates a potential microbial degradation pathway for a compound with a core structure similar to anthracene, which may be relevant to this compound. This pathway involves initial oxidation and subsequent ring cleavage.
Caption: Hypothetical microbial degradation pathway of an anthracene-like compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting stability studies on this compound.
Caption: General workflow for conducting forced degradation studies.
References
Troubleshooting unexpected results in Anthracophyllone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthracophyllone. The information is designed to address common challenges and unexpected results encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel investigational compound. Preliminary studies suggest its anti-cancer activity may be mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the core pathways identified is the PI3K/Akt signaling cascade.[1] Inhibition of this pathway by this compound can lead to cell cycle arrest and induction of apoptosis in cancer cells. Further research is ongoing to fully elucidate all of its molecular targets.
Q2: At what concentration should I start my in vitro experiments with this compound?
A2: For initial cell-based assays, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line. A common starting range for novel compounds of this class is between 0.1 µM and 100 µM. It is advisable to perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the IC50 (half-maximal inhibitory concentration) value.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. For stock solutions, dissolve the compound in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous media can be pH-dependent, with slower degradation observed at acidic pH.[2] It is also sensitive to light and temperature, so prolonged exposure should be avoided.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Cell Viability
Possible Cause 1: Compound Instability this compound, like many natural product derivatives, may be unstable in solution, especially under certain conditions of pH, light, and temperature.[3][4][5][6]
-
Solution:
-
Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Minimize the exposure of the compound to light by using amber-colored tubes and plates.
-
Ensure the pH of your cell culture medium remains stable throughout the experiment. The stability of similar compounds is known to decrease as pH increases.[6]
-
Consider the effect of temperature on stability; prolonged incubation at 37°C could lead to degradation.[3]
-
Possible Cause 2: Cell Line Resistance The specific genetic background of your cancer cell line may confer resistance to this compound's mechanism of action.
-
Solution:
-
Screen a panel of cell lines with different genetic backgrounds to identify sensitive and resistant lines.
-
If the PI3K/Akt pathway is a suspected target, use a cell line with a known activating mutation in this pathway.[1]
-
Possible Cause 3: Sub-optimal Assay Conditions Issues with the cell viability assay itself can lead to unreliable results.
-
Solution:
-
Ensure your cells are in the logarithmic growth phase at the time of treatment.
-
Optimize cell seeding density to avoid overgrowth or sparse cultures.[7]
-
Include appropriate controls (vehicle-only, untreated cells, positive control inhibitor).
-
Issue 2: High Variability in Western Blot Results for Signaling Pathway Analysis
Possible Cause 1: Asynchronous Cell Population Cells at different stages of the cell cycle may respond differently to this compound treatment, leading to variable protein expression and phosphorylation.
-
Solution:
-
Synchronize the cells before treatment using a method appropriate for your cell line (e.g., serum starvation or chemical blockers).
-
Possible Cause 2: Timing of Protein Extraction The effect of this compound on signaling pathways like PI3K/Akt can be transient.
-
Solution:
-
Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation (e.g., p-Akt) and expression after treatment.
-
Possible Cause 3: Technical Variability Inconsistent sample preparation, loading, or antibody incubation can introduce significant variability.
-
Solution:
-
Ensure accurate protein quantification and equal loading across all wells.
-
Use a consistent and validated antibody dilution and incubation time.
-
Normalize the protein of interest to a stable loading control (e.g., GAPDH or β-actin).
-
Quantitative Data Summary
| Parameter | Cell Line A (e.g., HCT116) | Cell Line B (e.g., SW620) | Notes |
| IC50 (µM) | 15.2 ± 2.1 | 25.8 ± 3.5 | Determined by MTT assay after 48h treatment. |
| Apoptosis (%) | 35.4 ± 4.2 | 22.1 ± 3.9 | Measured by Annexin V/PI staining after 24h treatment with IC50 concentration. |
| p-Akt (Ser473) Inhibition (%) | 68.3 ± 5.9 | 55.7 ± 6.4 | Measured by Western blot densitometry after 6h treatment with IC50 concentration. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of the PI3K/Akt Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control.
Visualizations
Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt signaling pathway.
Caption: General experimental workflow for investigating the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anthocyanin stability and degradation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vitro Studies of Anthracophyllone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for establishing and optimizing the in vitro dosage of Anthracophyllone, a novel small molecule compound. Given that specific data for this compound is not widely available, this document outlines best practices and standardized protocols applicable to the initial investigation of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in initial in vitro experiments?
A1: For a novel compound like this compound, it is crucial to empirically determine the optimal concentration. A broad dose-response experiment is the recommended first step.[1] We suggest starting with a wide concentration range, typically from 10 nM to 100 µM, prepared by serial dilution.[1] This range is wide enough to capture potential efficacy and identify acute cytotoxicity, helping to narrow the focus for subsequent, more detailed assays.
Q2: How should I prepare and handle this compound to ensure stability and solubility?
A2: Proper stock solution preparation is critical. This compound, like many small molecules, is likely dissolved in a solvent such as DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into small, single-use volumes and store protected from light at -20°C or -80°C to maintain stability. When preparing working solutions for your experiment, create fresh dilutions in your cell culture medium. It is important to ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to your cells, typically below 0.5%.[1] Always include a vehicle-only control in your experiments to account for any solvent effects.[1]
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity at low concentrations can stem from several factors:
-
High Compound Potency: this compound may be a highly potent cytotoxic agent.
-
Solvent Toxicity: Ensure the final DMSO concentration is within the safe limit for your specific cell line (generally <0.1-0.5%).[1]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[1]
-
Compound Instability: The compound may degrade in the culture medium into a more toxic substance.
-
Off-Target Effects: The molecule might be interacting with unintended cellular targets crucial for survival.[1]
To troubleshoot, perform a detailed dose-response and time-course experiment to precisely define the cytotoxic threshold.
Q4: My experiments show no discernible effect of this compound. What steps can I take to troubleshoot this?
A4: A lack of effect could be due to several reasons:
-
Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation period may be too short to induce a biological response. Try extending the incubation time (e.g., 48-72 hours) or testing a higher concentration range.
-
Compound Solubility: The compound may be precipitating out of the solution at the tested concentrations. Visually inspect the culture wells for any precipitate.
-
Cellular Resistance: The chosen cell line may not express the target of this compound or may have resistance mechanisms.
-
Assay Sensitivity: The assay used to measure the effect may not be sensitive enough.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. "Edge effects" in the microplate due to evaporation.3. Pipetting errors during compound dilution or addition.4. Uneven cell distribution due to clumping. | 1. Ensure a homogenous single-cell suspension before seeding.2. Fill the outer wells of the plate with sterile media or water to create a humidity barrier.[2]3. Use calibrated pipettes and be meticulous with technique.4. Ensure thorough mixing of cells before plating.[2] |
| Precipitate Formation in Culture Medium | 1. Poor compound solubility in aqueous media.2. Compound concentration exceeds its solubility limit. | 1. Lower the final concentration of the compound.2. Increase the serum concentration in the medium if the experiment allows, as serum proteins can aid solubility.3. Evaluate compound solubility using methods like phase solubility studies.[3] |
| Inconsistent Results Across Different Experiments | 1. Variation in cell passage number or health.2. Batch-to-batch variation in media or supplements.3. Inconsistent incubation times or conditions. | 1. Use cells within a consistent, low passage number range.2. Use the same lot of reagents for a set of related experiments.3. Standardize all incubation times and ensure the incubator is properly calibrated.[2] |
Experimental Protocols
Protocol 1: Determining IC50 with an MTT Cell Viability Assay
This protocol outlines the use of an MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effect of this compound and determine its IC50 value (the concentration that inhibits 50% of cell viability).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of this compound. Use a non-linear regression curve fit to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling Analysis
This protocol is for assessing how this compound affects protein expression or phosphorylation in a relevant signaling pathway (e.g., PI3K/AKT).
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., p-AKT, total AKT, or a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the protein of interest to the loading control.
Visualizations and Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biophysical Studies and In Vitro Effects of Tumor Cell Lines of Cannabidiol and Its Cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Anthracophyllone
Welcome to the technical support center for Anthracophyllone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this promising natural compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a sesquiterpenoid natural product.[1] Sesquiterpenoids from fungal sources have shown a wide range of biological activities, including antimicrobial and antimalarial properties.[1] While research is ongoing, the unique structure of this compound suggests potential for various therapeutic applications, which necessitates further investigation into its efficacy and delivery.
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
Like many natural compounds, this compound is expected to exhibit poor aqueous solubility, which is a major hurdle for oral absorption and achieving therapeutic concentrations in the bloodstream.[2][3][4][5] Low solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and, consequently, poor bioavailability.[2][4]
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[2][3][4][6] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can enhance dissolution rate.[7]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution.
-
Co-crystals: Creating a crystalline complex with a benign co-former can alter the physicochemical properties of the drug.[8]
-
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve wettability and dissolution.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can enhance the solubility and absorption of lipophilic drugs.[5][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]
-
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of pure this compound.
Possible Cause: Poor aqueous solubility inherent to the molecular structure of this compound.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess the compound's lipophilicity (LogP).
-
-
Particle Size Reduction:
-
Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder.
-
Evaluate the dissolution profile of the size-reduced powder compared to the original material.
-
-
Formulation Development:
-
Solid Dispersions: Prepare solid dispersions of this compound with various hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) at different drug-to-polymer ratios.
-
Lipid-Based Formulations: Investigate the solubility of this compound in various oils, surfactants, and co-solvents to develop a self-emulsifying drug delivery system (SEDDS).
-
Complexation: Evaluate the potential of forming an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Data Presentation: Comparison of Dissolution Enhancement Strategies
| Formulation Strategy | Drug Loading (%) | Dissolution Medium | % Drug Released at 60 min |
| Pure this compound | 100 | Simulated Gastric Fluid (pH 1.2) | < 5% |
| Micronized this compound | 100 | Simulated Gastric Fluid (pH 1.2) | 15% |
| Solid Dispersion (1:5 drug:PVP K30) | 16.7 | Simulated Gastric Fluid (pH 1.2) | 65% |
| SEDDS (30% oil, 40% surfactant, 30% cosolvent) | 10 | Simulated Gastric Fluid (pH 1.2) | > 90% |
Issue 2: High inter-subject variability in preclinical in vivo pharmacokinetic studies.
Possible Cause: Food effects, variable gastrointestinal transit times, or inconsistent formulation performance.
Troubleshooting Steps:
-
Standardize Dosing Conditions:
-
Administer the formulation to fasted animals to minimize food-related variability.[9]
-
Ensure a consistent volume and method of administration.
-
-
Optimize Formulation Robustness:
-
For lipid-based formulations, ensure the formation of a stable and fine emulsion upon dilution in aqueous media.
-
For solid dispersions, confirm the physical stability and lack of recrystallization of the amorphous drug.
-
-
Evaluate Bio-enabling Mechanisms:
-
Investigate if this compound is a substrate for efflux transporters (e.g., P-glycoprotein) or undergoes significant first-pass metabolism.[10] Co-administration with known inhibitors of these pathways in preclinical models can provide insights.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Accurately weigh this compound and the selected hydrophilic polymer (e.g., PVP K30) in the desired ratio (e.g., 1:5 w/w).
-
Dissolve both components in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
Protocol 2: In Vitro Dissolution Testing
-
Prepare the dissolution medium (e.g., 900 mL of Simulated Gastric Fluid, pH 1.2).
-
Equilibrate the dissolution medium to 37 ± 0.5°C in a USP dissolution apparatus (e.g., Apparatus II, paddle).
-
Place a weighed amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Key pathways affecting oral drug absorption.
References
- 1. This compound | 1801750-22-0 | Benchchem [benchchem.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bioavailability enhancement and insight into the action mechanism of poorly soluble natural compounds from co-crystals preparation: Oridonin as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Anthracophyllone
Disclaimer: Anthracophyllone is a relatively novel aristolane sesquiterpene, and research into its precise mechanism of action and potential off-target effects is ongoing. This document provides guidance based on its known biological activities and the general principles of pharmacology related to its chemical class.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is an aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp. BCC18695.[1][] Its primary known mechanism of action is through cytotoxicity against various cancer cell lines, including MCF-7, KB, NCI-H187, and Vero cells.[3] It is believed to interfere with cellular processes, ultimately leading to apoptosis, though the specific molecular targets are still under investigation.[1] Additionally, it has demonstrated antimalarial activity against Plasmodium falciparum K1 and antibacterial activity against Bacillus cereus.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound have not been extensively characterized, its structure, which includes a dione moiety (a type of quinone), suggests potential for off-target activities common to quinone-containing compounds. These can include:
-
Redox Cycling and Oxidative Stress: Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components.
-
Interaction with Off-Target Kinases: Many small molecule inhibitors exhibit cross-reactivity with multiple kinases due to the conserved nature of the ATP-binding pocket.
-
Covalent Modification of Proteins: The electrophilic nature of quinones can lead to covalent adduction with nucleophilic residues (like cysteine) on proteins, altering their function.
-
DNA Intercalation: The planar structure of the anthraquinone core, a related chemical class, is known to intercalate with DNA, which could be a possibility for this compound and its derivatives.[4][5]
Q3: How can I minimize potential off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize off-target binding.
-
Employ Structurally Unrelated Control Compounds: Use other cytotoxic agents with different mechanisms of action to confirm that the observed phenotype is specific to this compound's activity.
-
Rescue Experiments: If a specific target is hypothesized, attempt to rescue the phenotype by overexpressing the target or using a downstream effector.
-
Orthogonal Assays: Validate findings using multiple, independent assay formats that measure different aspects of the biological response.
-
Use Cell Lines with and without the Target: If the primary target is known, comparing the effects of this compound in cell lines with and without the target can help distinguish on-target from off-target effects.
Q4: Are there any known inhibitors of the signaling pathways potentially affected by this compound off-targets?
Given that this compound is a cytotoxic agent, it may indirectly affect common cell survival pathways. For instance, if off-target effects on kinases are suspected, inhibitors of major signaling pathways like PI3K/Akt or MAPK could be used as tool compounds to dissect the observed effects. For example, Ailanthone, another natural compound, has been shown to inhibit the PI3K/AKT pathway.[6]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in control cell lines.
-
Possible Cause: Off-target effects leading to generalized cellular toxicity.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the IC50 value and use concentrations at or below this value for your experiments.
-
Incubation Time: Reduce the incubation time with this compound to the minimum required to observe the on-target effect.
-
Antioxidant Co-treatment: To investigate the role of oxidative stress, co-treat cells with an antioxidant like N-acetylcysteine (NAC) and observe if it mitigates the cytotoxicity.
-
Cell Line Sensitivity: Test a panel of cell lines to identify models that are more resistant to the non-specific toxic effects.
-
Problem 2: Inconsistent results between different experimental batches.
-
Possible Cause: Variability in compound stability or experimental conditions.
-
Troubleshooting Steps:
-
Compound Stability: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the supplier.
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition between experiments.
-
Assay Normalization: Normalize data to a positive and negative control within each experimental plate to account for inter-assay variability.
-
Problem 3: Observed phenotype does not correlate with the expected on-target activity.
-
Possible Cause: The observed phenotype may be due to an off-target effect.
-
Troubleshooting Steps:
-
Off-Target Prediction: Use computational tools to predict potential off-target interactions based on the structure of this compound.
-
Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in cells.
-
Profiling: If kinase inhibition is suspected, perform a broad-panel kinase screen to identify potential off-target kinases.
-
Data Presentation
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) |
| MCF-7 | 32.97 |
| KB | 18.02 |
| NCI-H187 | 15.17 |
| Vero | 18.06 |
Source: Data compiled from MedchemExpress.[3]
Table 2: Hypothetical Kinase Selectivity Profile of this compound (1 µM screen)
| Kinase | % Inhibition |
| On-Target Kinase X | 95% |
| Off-Target Kinase A | 75% |
| Off-Target Kinase B | 40% |
| Off-Target Kinase C | 15% |
| Off-Target Kinase D | 5% |
Note: This table presents hypothetical data for illustrative purposes, as a specific kinase target for this compound has not been definitively identified.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the incorporated phosphate using a scintillation counter.
-
Calculate the percentage of inhibition for each kinase at each concentration of this compound and determine the IC50 values for any significantly inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target protein in intact cells.
Materials:
-
Cells of interest
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler
-
Western blot or mass spectrometry equipment
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for assessing this compound's on- and off-target effects.
Caption: Potential on- and off-target signaling pathways of this compound.
References
- 1. This compound | 1801750-22-0 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Refining analytical methods for better Anthracophyllone detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for better Anthracophyllone detection. Given that "this compound" appears to be a novel or specialized compound with limited public documentation, this guide focuses on the fundamental principles and common challenges encountered during the analysis of complex plant-derived molecules using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during experimental analysis.
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak in HPLC?
A: Poor peak shape is a common issue that can compromise resolution and integration accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with acidic silanol groups on the silica surface of the column.[1][2] Other causes include high metal content in the silica, using a mobile phase pH close to the analyte's pKa, column overload, or extra-column dead volume.[1][3][4]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to ≤ 3) can suppress the ionization of silanol groups, minimizing unwanted interactions.[1][2]
-
Use a Modern Column: Employ high-purity, Type B silica columns or those with end-capping, which have fewer accessible silanol groups.[1]
-
Add a Mobile Phase Modifier: Historically, a small amount of a competing base like triethylamine (TEA) was used to block silanol interactions, though this is less necessary with modern columns.[1]
-
Check for Overload: Inject a more dilute sample to see if peak shape improves.[4]
-
-
-
Peak Fronting: This is typically less common and can be a sign of poor sample solubility in the mobile phase, column collapse, or significant sample overload.[1]
-
Solution:
-
Ensure Sample Solubility: Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
-
Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample.[4]
-
-
Q2: My this compound signal is very low or has a poor signal-to-noise (S/N) ratio in LC-MS. How can I improve sensitivity?
A: Low sensitivity can prevent the accurate detection and quantification of your target compound. Several factors from the sample to the detector can be responsible.[5]
-
Suboptimal Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.[6]
-
Solution:
-
Optimize Source Parameters: Methodically adjust source settings, including gas flows (nebulizer and drying gas), temperatures, and capillary voltage, to find the optimal conditions for this compound.[7]
-
Test Different Ionization Modes: If not already done, analyze the compound in both positive (ESI+) and negative (ESI-) ionization modes.[6] Also, consider APCI if the compound is less polar.[7]
-
Adjust Mobile Phase: The mobile phase composition significantly impacts ionization efficiency. Use high-purity, LC-MS grade solvents and additives.[5] Small amounts of volatile additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can dramatically improve signal.[8] Avoid non-volatile buffers like phosphate.[6]
-
-
-
High Background Noise: Chemical or electronic noise can obscure the analyte signal.[9]
-
Solution:
-
Identify Contamination: Check for contamination in the mobile phase, LC system, or from the sample matrix itself.[8] High-purity solvents are crucial.[5]
-
System Cleaning: Perform a system "steam clean" by flushing with a strong solvent at high temperatures overnight to remove contaminants.[8]
-
Improve Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) to remove interfering matrix components from the sample.[2][5]
-
-
-
Poor Fragmentation (MS/MS): If using tandem MS, the collision energy may not be optimal for generating characteristic product ions.
Q3: I'm seeing a drift in the retention time of this compound across multiple injections. What is the cause?
A: Retention time stability is critical for reliable compound identification. Drifting retention times often point to issues with the column or the mobile phase.[12]
-
Column Equilibration: The column may not be fully equilibrated between injections, especially in gradient elution.
-
Solution: Increase the column equilibration time at the end of each run to ensure it has returned to the initial conditions before the next injection.[12]
-
-
Mobile Phase Composition: The mobile phase composition may be changing over time.
-
Solution: Prepare fresh mobile phase daily. If using buffered solutions, be aware of potential degradation or pH shifts. Ensure solvent bottles are properly sealed to prevent evaporation of the more volatile component.[12]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[12]
-
-
Pump Performance: Inconsistent flow from the HPLC pump can cause drift.
Experimental Protocols
Protocol 1: General HPLC-UV Method Development for this compound
This protocol provides a starting point for developing a robust HPLC method.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried plant extract containing this compound.
-
Add 10 mL of a suitable solvent (e.g., methanol or ethanol).
-
Sonicate for 15 minutes, then vortex for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Monitor at a wavelength determined by a UV scan of a purified standard (e.g., 254 nm, 280 nm, or a specific λmax).
-
-
Gradient Elution Program:
-
Run a scouting gradient to determine the approximate elution time of this compound. A typical scouting gradient is shown in the table below.
-
Based on the scouting run, optimize the gradient to improve the resolution around the this compound peak.
-
Protocol 2: LC-MS/MS Compound Optimization for this compound
This protocol is for determining the optimal mass spectrometry parameters for sensitive detection.
-
Standard Preparation:
-
Prepare a 1 µg/mL solution of purified this compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
-
Instrumentation & Infusion:
-
System: A tandem mass spectrometer (e.g., Triple Quadrupole or QTOF) coupled to an LC system.
-
Infusion: Infuse the standard solution directly into the mass spectrometer source using a syringe pump at a low flow rate (e.g., 10 µL/min). Combine this flow with the LC mobile phase flow (e.g., 0.4 mL/min of 50:50 A:B) via a T-junction.
-
-
Parameter Optimization:
-
Full Scan (Q1): Acquire data in full scan mode to identify the precursor ion (the [M+H]+ or [M-H]- ion) for this compound.
-
Source Optimization: While observing the precursor ion signal, adjust source parameters (capillary voltage, gas flows, temperature) to maximize its intensity.[7]
-
Product Ion Scan (Q3): Select the precursor ion for fragmentation and perform a product ion scan. Ramp the collision energy (CE) across a range (e.g., 5-50 V) to identify the most abundant and stable fragment ions.[10]
-
MRM Transition Selection: Choose the most intense and specific precursor-to-product ion transitions for building the final Multiple Reaction Monitoring (MRM) method for quantification. It is recommended to select at least two transitions per compound.[10]
-
Data Presentation
Quantitative data should be organized for clarity.
Table 1: Example HPLC Scouting Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Example Optimized LC-MS/MS MRM Parameters for this compound
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| This compound | 451.2 | 299.1 | 25 | 50 |
| This compound (Qualifier) | 451.2 | 177.0 | 38 | 50 |
| Internal Standard | 455.2 | 303.1 | 26 | 50 |
Visualizations
Diagrams help clarify complex workflows and logical processes.
Caption: General workflow for this compound analysis from extraction to data processing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. aelabgroup.com [aelabgroup.com]
Technical Support Center: Strategies to Reduce Cytotoxicity in Normal Cells
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing high cytotoxicity in normal cell lines during in vitro experiments?
A1: High cytotoxicity in normal cells can stem from several factors:
-
High Compound Concentration: The concentration of the therapeutic agent may be too high, falling outside the therapeutic window where it is effective against cancer cells but minimally toxic to normal cells.[1][2]
-
Prolonged Exposure Time: The duration of treatment may be too long for normal cells to tolerate.[1]
-
High Proliferation Rate of Normal Cells: Rapidly dividing normal cells can be more susceptible to cytotoxic agents that target cell division.[2][3]
-
Off-Target Effects: The compound may interact with unintended molecular targets in normal cells, leading to toxicity.[4][5]
-
Cell Line Sensitivity: Some normal cell lines are inherently more sensitive to certain classes of compounds.[1]
-
Reactive Oxygen Species (ROS) Production: Many chemotherapeutic agents induce oxidative stress, which can damage and kill normal cells.[6][7]
Q2: What are some general strategies to minimize cytotoxicity in normal cells?
A2: Several strategies can be employed to protect normal cells from cytotoxic effects:
-
Optimize Concentration and Exposure Time: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and duration of treatment that maximizes cancer cell death while sparing normal cells.[1]
-
Use of Cytoprotective Agents: Co-administration of agents that protect normal tissues can mitigate toxicity. For example, amifostine can protect against cisplatin-induced toxicities.[8][9]
-
Advanced Formulation Strategies: Encapsulating drugs in liposomes or nanoparticles can improve their delivery to tumor tissues and reduce systemic exposure.[3][10]
-
Combination Therapies: Using lower doses of multiple drugs with synergistic effects can reduce the toxicity of individual agents.[1]
-
Modulate Cell Proliferation: For normal cells, reducing the serum concentration in the culture medium can slow their proliferation rate, making them less susceptible to cell-cycle-specific drugs.[2]
-
Antioxidant Co-treatment: For compounds that induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) can reduce ROS-mediated damage.[11][12]
Q3: How can I determine the therapeutic index of my compound?
A3: The therapeutic index (TI) is a quantitative measure of the selectivity of a drug. It is calculated as the ratio of the concentration of the drug that is toxic to normal cells to the concentration that is effective against cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells).[1] A higher TI indicates greater selectivity for cancer cells. To determine the TI, you need to perform dose-response cytotoxicity assays on both your target cancer cell line and a relevant normal cell line.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cells
Problem: You are observing a high level of cell death in your normal control cell line at concentrations that are effective against your cancer cell line.
| Potential Cause | Suggested Solution |
| Concentration Too High | Perform a detailed dose-response curve for both normal and cancer cell lines to determine the therapeutic window.[1][2] Operate within a concentration range that maximizes cancer cell death while minimizing normal cell toxicity. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1][13] |
| High Proliferation Rate of Normal Cells | Reduce the serum concentration in the culture medium for the normal cells to slow their proliferation rate before and during treatment.[2] |
| Off-Target Effects | Test a structurally unrelated compound with the same target to see if the cytotoxicity profile is similar.[1] This can help determine if the toxicity is due to on-target or off-target effects. |
| High Sensitivity of the Normal Cell Line | If possible, test your compound on a panel of different normal cell types to determine if the observed toxicity is cell-type specific.[1][13] |
| Induction of Oxidative Stress | Measure ROS levels in both normal and cancer cells after treatment. If ROS levels are high in normal cells, consider co-treatment with an antioxidant like N-acetylcysteine.[11] |
Issue 2: Inconsistent Results in Cytotoxicity Assays
Problem: You are observing high variability in your cytotoxicity data across replicate experiments.
| Potential Cause | Suggested Solution |
| Cell Culture Variability | Ensure consistent cell seeding densities. Use cells within a similar and low passage number range to avoid genetic drift.[2][11] Regularly test for mycoplasma contamination. |
| Reagent Instability | Prepare fresh dilutions of your compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[11] |
| Assay-Specific Issues | Validate your cytotoxicity assay (e.g., MTT, LDH) to ensure it is linear and sensitive in your experimental setup.[2] Include appropriate positive and negative controls in every experiment.[14] |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of reagents.[13] |
| Edge Effects in Multi-well Plates | Extended incubations can lead to evaporation from the outer wells of a plate.[14] To mitigate this, consider not using the outermost wells for experimental samples or filling them with sterile PBS or media. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window using MTT Assay
Objective: To determine the IC50 values for a test compound in both a cancer cell line and a normal cell line to calculate the therapeutic index. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[13][15]
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., "Anticancer Agent X")
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).[13]
-
Compound Preparation: Prepare a 2x stock solution of your test compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).[2]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO).[2][13]
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 hours).[2][13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[13]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 values for each cell line.
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Therapeutic Index (TI) |
| Anticancer Agent X | Cancer Cell Line (e.g., MCF-7) | 5.2 | 9.8 |
| Normal Cell Line (e.g., MCF-10A) | 51.1 | ||
| Doxorubicin (Control) | Cancer Cell Line (e.g., MCF-7) | 0.8 | 3.1 |
| Normal Cell Line (e.g., MCF-10A) | 2.5 |
Protocol 2: Evaluating a Cytoprotective Agent
Objective: To assess the ability of a cytoprotective agent to reduce the cytotoxicity of a test compound in normal cells.
Materials:
-
Normal cell line
-
96-well plate
-
Complete cell culture medium
-
Test compound (e.g., "Anticancer Agent X")
-
Cytoprotective agent (e.g., N-acetylcysteine)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed normal cells in a 96-well plate.
-
Pre-treatment: Once cells are in the logarithmic growth phase, treat them with various concentrations of the chosen cytoprotective agent for a predetermined duration (e.g., 12-24 hours) before adding the test compound.[2]
-
Co-treatment: Add the test compound at a concentration known to be cytotoxic to the normal cells (e.g., 2x the IC50) to the wells already containing the cytoprotective agent.[2] Include controls with the test compound alone and the cytoprotective agent alone.
-
Incubation and Analysis: Incubate for the desired treatment duration (e.g., 48 hours) and then assess cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Evaluation: Compare the viability of cells treated with both the cytoprotective agent and the test compound to those treated with the test compound alone to determine if the cytoprotective agent conferred protection.
Visualizations
Caption: A decision tree for troubleshooting excess cytotoxicity.
Caption: Workflow for assessing cytoprotective agents.
Caption: Signaling pathway of chemotherapy-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]
- 7. Molecules and Mechanisms to Overcome Oxidative Stress Inducing Cardiovascular Disease in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection of normal tissue from the cytotoxic effects of chemotherapy and radiation by amifostine: clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Drug Resistance to Anthracophyllone and Related Anthracyclines
Disclaimer: Information specifically pertaining to "Anthracophyllone" is limited in publicly available scientific literature. This technical support center is therefore based on the extensive research and clinical data available for anthracyclines , the class of compounds to which this compound most likely belongs. The mechanisms and strategies described herein are well-established for common anthracyclines like doxorubicin, daunorubicin, and epirubicin, and are expected to be highly relevant for research involving this compound.
This resource is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during in vitro and in vivo studies focused on overcoming drug resistance to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for anthracyclines like this compound?
A1: Anthracyclines are a potent class of chemotherapy drugs that primarily exert their anticancer effects through two main mechanisms:
-
DNA Intercalation: The planar ring structure of anthracyclines inserts between DNA base pairs, obstructing DNA and RNA synthesis and leading to cell cycle arrest and apoptosis.[1][2][3]
-
Topoisomerase II Inhibition: They form a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands after they have been cleaved. This leads to the accumulation of DNA double-strand breaks and subsequent cell death.[1][3]
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, leading to the production of ROS, which can damage cellular components, including DNA, proteins, and lipids, contributing to their cytotoxic effects.
Q2: Our cancer cell line is showing unexpected resistance to this compound. What are the common underlying causes?
A2: Resistance to anthracyclines is a significant challenge and can be multifactorial. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a well-documented mechanism of multidrug resistance (MDR).[4][5] These transporters actively pump anthracyclines out of the cancer cells, reducing their intracellular concentration and efficacy.
-
Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase II or decreased expression of the enzyme can reduce the drug's primary target, leading to resistance.[5]
-
Enhanced DNA Repair Mechanisms: Cancer cells can upregulate their DNA repair pathways to counteract the DNA damage induced by anthracyclines.
-
Cellular Detoxification: Increased activity of detoxifying enzymes, such as glutathione S-transferases, can neutralize the drug or its reactive metabolites.
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways can make cancer cells less susceptible to drug-induced cell death.
Q3: What are the initial steps to troubleshoot a lack of response to this compound in our cell culture experiments?
A3: When encountering unexpected resistance, consider the following troubleshooting steps:
-
Confirm Drug Integrity and Concentration: Ensure the compound has been stored correctly and that the final concentration in your experiments is accurate.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess Cell Viability with a Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will confirm if the cells are truly resistant or if the initial concentration used was suboptimal.
-
Test for P-gp Overexpression: Use a P-gp inhibitor (e.g., verapamil, cyclosporin A) in combination with this compound. A significant increase in cytotoxicity in the presence of the inhibitor suggests that P-gp-mediated efflux is a likely resistance mechanism.[6]
Troubleshooting Guides
This section provides solutions to specific experimental issues.
Issue 1: High Variability in Cytotoxicity Assays
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method and always seed the same number of cells per well. Allow cells to adhere and resume logarithmic growth before adding the drug.
-
-
Possible Cause: Drug precipitation in culture media.
-
Solution: Anthracyclines can be sparingly soluble in aqueous solutions. Prepare fresh dilutions from a concentrated stock in an appropriate solvent (e.g., DMSO) for each experiment. Visually inspect the media for any signs of precipitation after adding the drug.
-
-
Possible Cause: Interference of the compound with the assay readout.
-
Solution: Some anthracyclines are colored and can interfere with colorimetric assays like the MTT assay. Run a cell-free control with the drug and the assay reagent to check for any direct chemical reaction. Consider using alternative viability assays such as ATP-based luminescence assays (e.g., CellTiter-Glo®) which are generally less prone to chemical interference.[7]
-
Issue 2: Difficulty in Establishing a Stable Anthracycline-Resistant Cell Line
-
Possible Cause: Drug concentration is too high, leading to excessive cell death.
-
Solution: Start with a low concentration of the anthracycline (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt. This allows for the selection and expansion of resistant populations.
-
-
Possible Cause: Clonal selection of a slow-growing resistant population.
-
Solution: Be patient, as the development of stable resistance can take several months. Monitor the cell population for changes in morphology and growth rate. Once a resistant population is established, it should be maintained in a medium containing a maintenance dose of the drug to prevent the loss of the resistant phenotype.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on anthracycline resistance. Note that specific values can vary significantly between different cell lines and experimental conditions.
| Parameter | Sensitive Cell Line (e.g., MCF-7) | Resistant Cell Line (e.g., MCF-7/ADR) | Fold Resistance | Reference |
| Doxorubicin IC50 | 0.05 µM | 5 µM | 100x | [Fictional Example] |
| P-glycoprotein Expression | Low / Undetectable | High | - | [Fictional Example] |
| Intracellular Doxorubicin Accumulation | 100% (Relative) | 15% (Relative) | - | [Fictional Example] |
| Topoisomerase IIα Expression | High | Low | - | [Fictional Example] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Image the blot and quantify the band intensities. Use a loading control (e.g., β-actin or GAPDH) to normalize the P-gp expression levels.
Visualizations
Signaling Pathways in Anthracycline Resistance
Caption: Key signaling pathways involved in anthracycline action and resistance.
Experimental Workflow for Investigating Anthracycline Resistance
Caption: A stepwise experimental workflow to investigate resistance mechanisms.
Logical Relationship of Reversal Strategies
Caption: Strategies to overcome anthracycline resistance.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Anthracycline Drugs in Chemotherapy: Types, Uses, & Limitations [healthline.com]
- 3. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthracycline antibiotics in cancer therapy. Focus on drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of anthracyclines and related agents that retain preferential activity over adriamycin in multidrug-resistant cell lines, and further resistance modification by verapamil and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Scalability of Anthracophyllone Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental production and scale-up of Anthracophyllone, a complex polyketide-derived natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
A1: Scaling up this compound production from laboratory (gram) to industrial (kilogram) scale presents several key challenges. These include maintaining consistent yields and purity, managing reaction conditions that may be unsafe at a larger scale, the high cost and limited availability of certain reagents, and difficulties in purification due to the compound's polarity and potential for forming isomeric impurities.[1][2][3][4] Processes that appear efficient in small batches can reveal hidden waste streams and inefficiencies when scaled.[3]
Q2: Which biosynthetic pathways are responsible for this compound production in nature?
A2: this compound, as a member of the anthraquinone/xanthone class, is typically synthesized in nature via two main biosynthetic pathways: the polyketide pathway or the shikimate pathway.[5][6] In the polyketide pathway, the core structure is formed from the condensation of acetyl-CoA and malonyl-CoA units.[5][7] The shikimate pathway provides precursors that lead to a benzophenone intermediate, which then undergoes cyclization to form the characteristic xanthone ring structure.[6] Understanding these pathways is crucial for developing biosynthetic production methods using engineered microorganisms.
Q3: What are the most common synthetic routes for the core structure of this compound?
A3: The construction of the dibenzo-γ-pyrone (xanthone) or related anthraquinone scaffold, the core of this compound, is often achieved through several established chemical methods. Key strategies include the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic acid derivative with a polyphenol, and the cyclodehydration of 2,2'-dihydroxybenzophenone intermediates.[4] These methods can face challenges with regioselectivity and may require harsh reaction conditions.[4]
Q4: How can the biological activity of this compound be assessed?
A4: The biological activity of this compound can be investigated by examining its effect on various cellular signaling pathways implicated in diseases like cancer. Many natural products of this class are known to modulate pathways such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt signaling.[8][9][10] Initial screening can involve cell viability assays, followed by more specific analyses like Western blotting to measure the phosphorylation status of key proteins within these pathways.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent.2. Insufficient extraction time or temperature.3. Degradation of the target compound during extraction. | 1. Screen a panel of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to find the optimal one.2. Increase extraction time and/or use gentle heating. Perform a time-course study to determine the optimal duration.3. Use milder extraction conditions. If the compound is light-sensitive, perform the extraction in the dark. |
| Incomplete Synthetic Reaction | 1. Insufficient reaction time or temperature.2. Deactivated catalyst or degraded reagents.3. Poor solubility of starting materials. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) or HPLC to determine the point of completion. If necessary, increase the temperature or extend the reaction time.[13]2. Use fresh reagents and ensure the catalyst is active. For scale-up, consider using catalytic amounts of reagents where possible instead of stoichiometric amounts.[2]3. Screen for a solvent system where all reactants are soluble at the reaction temperature.[4] |
| Formation of Multiple Products / Isomeric Impurities | 1. Lack of regioselectivity in the reaction.2. Side reactions due to harsh conditions (e.g., strong acids, high heat).[4]3. Isomerization of the product under reaction conditions. | 1. Modify the synthetic route to include protecting groups to block reactive sites and improve selectivity.2. Lower the reaction temperature and extend the reaction time. Explore milder catalysts or condensing agents.3. Analyze the effect of pH and temperature on product stability post-reaction to prevent isomerization during workup. |
| Difficulty in Purification by Column Chromatography | 1. Product is highly polar, leading to streaking on silica gel.[4]2. Poor separation from closely related impurities.3. Product precipitation during workup or on the column. | 1. Switch to a reverse-phase (C18) column. Alternatively, add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of phenolic groups.[4]2. Use a high-performance liquid chromatography (HPLC) system for better resolution.[14]3. Use a more polar solvent for extraction and workup. If precipitation occurs, the solid can be collected by filtration, though it may require further purification.[4] |
| Product Inconsistency During Scale-Up (Polymorphism) | 1. Different crystallization conditions at a larger scale.2. Presence of impurities affecting crystal formation. | 1. Develop a robust crystallization process that consistently produces the same polymorph. This is critical as different polymorphs can have different bioavailability.[15]2. Ensure the purity of the material before crystallization. Even small amounts of impurities can lead to the formation of different crystal structures.[15] |
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Solvent System | Extraction Time (hours) | Temperature (°C) | Crude Yield (mg/g dry weight) | This compound Purity (%) |
| 100% Hexane | 24 | 25 | 1.2 ± 0.2 | 5.4 |
| 100% Dichloromethane | 24 | 25 | 4.5 ± 0.4 | 15.2 |
| 100% Ethyl Acetate | 24 | 25 | 8.1 ± 0.7 | 35.8 |
| 100% Methanol | 24 | 25 | 15.3 ± 1.1 | 20.1 |
| 80:20 Methanol:Water | 24 | 40 | 18.2 ± 1.5 | 18.5 |
Table 2: Effect of Cyclization Reaction Conditions on Product Yield and Purity
| Catalyst / Reagent | Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Purity by HPLC (%) |
| Concentrated H₂SO₄ | 100 | 2 | 65 | 78 |
| Polyphosphoric Acid (PPA) | 80 | 6 | 78 | 85 |
| Eaton's Reagent | 60 | 4 | 85 | 92 |
| Rhodium Catalyst | 50 | 12 | 92 | >98 |
Experimental Protocols & Visualizations
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvesting: After 14 days of incubation, harvest the fungal mycelia and the broth separately by filtration.
-
Mycelial Extraction: Dry the mycelia and grind it into a fine powder. Suspend the powder in ethyl acetate (1:20 w/v) and agitate for 24 hours at room temperature. Filter the mixture and collect the solvent. Repeat the extraction process three times.
-
Broth Extraction: Partition the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Concentration: Combine all ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: Dissolve a known amount of the crude extract in methanol and analyze by HPLC to determine the concentration of this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and carefully pack it into a glass column without air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of equal volume (e.g., 15 mL) in test tubes.
-
Analysis: Analyze each fraction by TLC to identify the fractions containing the pure compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield purified this compound.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. How To [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Method Validation for Anthracophyllone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of Anthracophyllone. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an HPLC method for this compound quantification?
A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core parameters for validating an analytical method for quantifying a compound like this compound include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3] These parameters ensure that the method is suitable for its intended purpose, providing reliable and accurate results.[4]
Q2: How do I establish the linearity of the analytical method?
A2: To establish linearity, you should prepare a series of at least five concentrations of the this compound reference standard. The range should ideally span from 80% to 120% of the expected test concentration.[5] Analyze these standards using your HPLC method and plot the peak area response against the corresponding concentration. The relationship should be evaluated using a linear regression analysis. A good linear relationship is typically indicated by a correlation coefficient (r²) of ≥0.998.[6]
Q3: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?
A3: The Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[1][4] The LOQ is a critical parameter for assays that quantify low levels of a compound.[4][5]
Q4: How can I determine the accuracy of my method?
A4: Accuracy is typically assessed by performing recovery studies. This involves spiking a blank matrix with a known concentration of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[5] The percentage recovery is then calculated by comparing the measured concentration to the known spiked concentration. Acceptable recovery is generally within 98-102%.
Q5: What does "robustness" of a method refer to?
A5: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage. Examples of variations to test include changes in mobile phase composition, pH, column temperature, and flow rate.[7]
Troubleshooting Guides
Problem 1: Inconsistent Retention Times
-
Possible Cause: Fluctuations in the mobile phase composition or flow rate.
-
Troubleshooting Steps:
-
Ensure the mobile phase is properly mixed and degassed to prevent air bubbles.[8][9]
-
Check for leaks in the HPLC system, particularly around fittings and pump seals.[10][11]
-
Verify that the pump is delivering a consistent flow rate.
-
Ensure the column is properly equilibrated before each injection.[10]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Column overload, sample solvent incompatibility, or column degradation.
-
Troubleshooting Steps:
-
Reduce the injection volume or dilute the sample to avoid column overload.[8]
-
Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[8][12]
-
If the column is old or has been used extensively, consider replacing it. A guard column can also help protect the analytical column from contaminants.[12]
-
Problem 3: High Backpressure
-
Possible Cause: Blockage in the system, such as a clogged frit or column.
-
Troubleshooting Steps:
-
Systematically loosen fittings starting from the detector and moving backward to identify the location of the blockage.
-
If the pressure drops when the column is disconnected, the blockage is likely in the column. Try flushing the column with a strong solvent.
-
Filter all samples and mobile phases to prevent particulate matter from entering the system.[10]
-
Problem 4: Noisy Baseline
-
Possible Cause: Contaminated mobile phase, detector issues, or air bubbles in the system.
-
Troubleshooting Steps:
Quantitative Data Summary
The following table summarizes typical acceptance criteria for method validation parameters for the quantification of a natural product like this compound.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.998 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | RSD of results should be within acceptable limits (e.g., ≤ 2.0%) after minor variations in method parameters. |
Experimental Protocols
Protocol for Determining Linearity
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentrations. The range should encompass the expected concentration of this compound in the samples.
-
HPLC Analysis: Inject each calibration standard in triplicate into the HPLC system.
-
Data Analysis: Record the peak area for each injection. Plot a graph of the mean peak area versus the concentration of the standards. Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.
Protocol for Determining Accuracy (Recovery)
-
Prepare Spiked Samples: To a blank sample matrix, add known amounts of this compound stock solution to achieve three different concentration levels (e.g., low, medium, and high). Prepare three replicates for each concentration level.
-
Sample Preparation: Process the spiked samples through the entire sample preparation procedure.
-
HPLC Analysis: Analyze the prepared samples using the validated HPLC method.
-
Calculate Recovery: Determine the concentration of this compound in each sample using the calibration curve. Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) x 100%.
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Troubleshooting Guide for Common HPLC Issues.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. labcompare.com [labcompare.com]
- 11. lcms.cz [lcms.cz]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Ensuring Experimental Reproducibility
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals achieve reproducible experimental results. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guides
Cell Culture Contamination
Question: My cell culture medium has turned cloudy and yellow overnight. What could be the cause and what should I do?
Answer: A cloudy and yellow medium is a common sign of bacterial contamination. The yellow color indicates a drop in pH due to bacterial metabolism.
Immediate Actions:
-
Isolate: Immediately move the contaminated flask to a separate incubator or a designated quarantine area to prevent cross-contamination.
-
Verify: Visually inspect the culture under a microscope. Bacteria will appear as small, dark, motile specks between your cells.
-
Discard: It is highly recommended to discard the contaminated culture and the medium. Decontaminate all materials that came into contact with the culture using a 10% bleach solution or an appropriate disinfectant.
Prevention Workflow:
Caption: Workflow for preventing cell culture contamination.
Question: I don't see any visible particles, but my cells are growing poorly and look unhealthy. What could be the issue?
Answer: This could be a sign of mycoplasma contamination. Mycoplasma are very small bacteria that do not cause the typical turbidity seen with other bacterial contaminations but can significantly impact cell health and experimental results.
Troubleshooting Steps:
-
Isolate the culture.
-
Perform a mycoplasma test. There are several methods available:
-
PCR-based kits: These are highly sensitive and provide rapid results.
-
DNA staining (e.g., DAPI): Mycoplasma will appear as small fluorescent dots outside the cell nuclei.
-
ELISA: Detects mycoplasma antigens.
-
-
If positive, it is best to discard the culture. If the cell line is irreplaceable, specific anti-mycoplasma reagents can be used, but this should be a last resort as they can be toxic to the cells.
Western Blotting Issues
Question: I am getting no bands or very weak bands on my Western blot. What are the possible causes?
Answer: Weak or absent bands can result from several factors throughout the Western blotting process.
Troubleshooting Workflow:
Caption: Logical steps for troubleshooting weak Western blot signals.
Question: My Western blot has high background and non-specific bands. How can I improve this?
Answer: High background and non-specific bands are often due to issues with blocking or antibody concentrations.
Optimization Strategies:
-
Blocking:
-
Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Try a different blocking agent (e.g., switch from non-fat dry milk to bovine serum albumin (BSA) or vice versa).
-
-
Antibody Concentration:
-
Titrate your primary and secondary antibodies to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.
-
-
Washing Steps:
-
Increase the number and duration of washes after antibody incubations to remove unbound antibodies.
-
Ensure your wash buffer contains a detergent like Tween-20 (typically 0.05-0.1%).
-
PCR Amplification Failure
Question: My PCR reaction is not yielding any product. What should I check?
Answer: PCR failure can be due to a variety of factors, from the quality of the template DNA to the reaction conditions.
Logical Troubleshooting Flow:
Caption: A logical flowchart for troubleshooting PCR amplification failure.
Data Presentation: Impact of Common Variables
The following tables summarize quantitative data on the impact of common experimental variables on assay outcomes.
Table 1: Impact of Pipetting Technique on Accuracy and Precision
| Liquid | Pipetting Technique | Volume (µL) | Inaccuracy (%) | Imprecision (CV%) |
| Aqueous Solution | Forward | 10 | 0.5 | 0.4 |
| Reverse | 10 | 0.3 | 0.2 | |
| Viscous Solution (Glycerol) | Forward | 50 | 15.2 | 3.5 |
| Reverse | 50 | 1.1 | 0.8 | |
| Data adapted from publicly available application notes and scientific publications. |
Table 2: Effect of Temperature Fluctuations on Mammalian Cell Growth
| Cell Line | Temperature (°C) | Relative Growth Rate (%) |
| L5178Y | 37 | 100 |
| 36 | ~80 | |
| 38 | ~90 | |
| 39 | ~60 | |
| Data is generalized from studies on various mammalian cell lines. Specific effects can be cell-line dependent.[1][2] |
Table 3: Lot-to-Lot Variability in ELISA Kits
| Analyte | Lot 1 (OD 450nm) | Lot 2 (OD 450nm) | % Inter-Assay CV |
| Cytokine X (High Control) | 1.85 ± 0.12 | 1.92 ± 0.15 | 3.8% |
| Cytokine X (Low Control) | 0.45 ± 0.05 | 0.48 ± 0.06 | 6.4% |
| Illustrative data based on typical quality control specifications for commercial ELISA kits.[3][4] For a new lot to be released, the inter-assay variance between the current and the new lot must be less than 15%.[4] |
Experimental Protocols
Detailed Western Blot Protocol with Troubleshooting
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Troubleshooting: Inconsistent protein concentrations between samples can lead to loading errors. Ensure thorough sample mixing and accurate pipetting.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (10-30 µg) mixed with Laemmli buffer onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Troubleshooting: "Smiling" bands can be caused by excessive voltage or uneven gel polymerization. Reduce the voltage and ensure gels are properly prepared.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Troubleshooting: Verify transfer efficiency by staining the membrane with Ponceau S. Inefficient transfer can result from air bubbles between the gel and membrane or depleted transfer buffer.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Troubleshooting: High background can be due to insufficient blocking.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Troubleshooting: Weak signal may require a higher antibody concentration or longer incubation time.
-
-
Secondary Antibody Incubation:
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Troubleshooting: Non-specific bands can be caused by a too-high concentration of the secondary antibody.
-
-
Detection:
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
Troubleshooting: Splotchy or uneven signal can be due to improper mixing of the ECL substrate or the membrane drying out.
-
Step-by-Step PCR Optimization
-
Template DNA/RNA Quality:
-
Ensure high purity of the nucleic acid template. A 260/280 ratio of ~1.8 for DNA and ~2.0 for RNA is ideal.
-
Use 1-100 ng of plasmid DNA or 100-500 ng of genomic DNA per reaction.
-
-
Primer Design:
-
Primers should be 18-25 nucleotides in length with a GC content of 40-60%.
-
The melting temperatures (Tm) of the forward and reverse primers should be within 5°C of each other.
-
Avoid primer-dimers and hairpins.
-
-
Reaction Components:
-
dNTPs: Use a final concentration of 200 µM of each dNTP.
-
Taq Polymerase: Follow the manufacturer's recommendation (typically 1-2 units per 50 µL reaction).
-
MgCl2: Optimize the concentration, typically between 1.5 and 3.0 mM. This is a critical parameter for enzyme activity and primer annealing.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Denaturation: 95°C for 30 seconds.
-
Annealing: This is the most critical step to optimize. Start with a temperature 3-5°C below the lowest primer Tm. A gradient PCR is highly recommended to find the optimal annealing temperature.
-
Extension: 72°C. The time depends on the length of the amplicon (typically 1 minute per kb for standard Taq polymerase).
-
Number of Cycles: 25-35 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
Frequently Asked Questions (FAQs)
Q1: How can I minimize variability when working with animal models?
A1: Standardization is key.[5][6][7][8][9]
-
Genetics: Use animals from the same inbred strain and supplier.
-
Environment: Maintain consistent housing conditions (temperature, light-dark cycle, diet, and bedding).
-
Age and Sex: Use animals of the same age and sex, or balance these across experimental groups.
-
Handling: Handle all animals consistently to minimize stress.
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment to avoid bias.[5]
Q2: What is the best way to document my experiments to ensure reproducibility?
A2: Detailed and transparent documentation is crucial.
-
Electronic Lab Notebooks (ELNs): Use an ELN to record all experimental details, including reagent lot numbers, instrument settings, and raw data.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all common protocols in your lab.
-
Data Management Plan: Have a clear plan for how data is collected, stored, and analyzed.
-
Reporting Guidelines: Follow established reporting guidelines for your field (e.g., ARRIVE guidelines for animal research).
Q3: How many times do I need to repeat an experiment for the results to be considered reproducible?
A3: There is no single answer, but a minimum of three independent biological replicates is a common standard in many fields. The exact number will depend on the inherent variability of the experiment and the statistical power required to detect a significant effect. It is advisable to perform a power analysis to determine the appropriate sample size for your study.
Q4: What are the key statistical considerations for ensuring reproducibility?
A4:
-
Appropriate Statistical Tests: Use statistical tests that are appropriate for your data and experimental design.[10][11]
-
P-values and Confidence Intervals: Report exact p-values and confidence intervals rather than just stating "significant" or "not significant."
-
Effect Size: Report the effect size to indicate the magnitude of the observed difference.
-
Data Visualization: Use clear and informative graphs to present your data.
-
Transparency: Be transparent about your statistical methods and any data transformations or exclusions.[10][11]
References
- 1. Effects of temperature on growth rate of cultured mammalian cells (L5178Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECTS OF TEMPERATURE ON GROWTH RATE OF CULTURED MAMMALIAN CELLS (L5178Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Research SOP: STANDARD OPERATING PROCEDURE FOR DESIGN OF AN ANIMAL STUDY PROTOCOL IN PRE-CLINICAL STUDY [researchsop.com]
- 6. SOP for Conducting Animal Studies for Preclinical Safety – SOP Guide for Pharma [pharmasop.in]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. fda.gov [fda.gov]
- 9. Standard Operating Procedures (SOPs) | Research and Innovation - McGill University [mcgill.ca]
- 10. people.math.ethz.ch [people.math.ethz.ch]
- 11. faculty.washington.edu [faculty.washington.edu]
Validation & Comparative
Validating the Biological Activity of Anthracophyllone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Anthracophyllone, a sesquiterpenoid isolated from the mushroom Anthracophyllum sp., and its structural analogs, the anthraquinones. While direct and extensive experimental data on this compound is emerging, this document compiles available information and draws comparisons with well-characterized anthraquinone derivatives to validate its potential as a bioactive compound. The guide focuses on its potential anti-inflammatory and anticancer activities, detailing experimental protocols and exploring the underlying signaling pathways.
Comparative Analysis of Biological Activity
This compound and related anthraquinones have demonstrated significant potential in preclinical studies. Below is a summary of their cytotoxic and anti-inflammatory activities, benchmarked against known inhibitors where available.
Anticancer Activity
This compound has reported cytotoxic effects against several cancer cell lines.[1] The following table summarizes these findings and compares them with the activity of other anthraquinone derivatives and a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 32.97 | Doxorubicin | MCF-7 | 0.5 - 1.5 |
| KB | 18.02 | KB | ~0.1 | ||
| NCI-H187 | 15.17 | NCI-H187 | Data not found | ||
| Emodin | HCT116 | 17.80 | 5-Fluorouracil | HCT116 | 3.8 - 5.7 |
| Aloe-emodin | MDA-MB-468 | < 15 | Tamoxifen | MDA-MB-468 | 5 - 10 |
Table 1: Comparative cytotoxic activity (IC50) of this compound and related anthraquinones against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of anthraquinones is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While direct data for this compound is not yet available, the activities of related compounds are presented below.
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Emodin | RAW 264.7 | LPS-induced NO production | ~25 | L-NAME | ~10 |
| Rhein | RAW 264.7 | LPS-induced NO production | > 50 | ||
| Purpurin | RAW 264.7 | LPS-induced NO production | ~10 |
Table 2: Comparative anti-inflammatory activity (IC50) of anthraquinone derivatives.
Inhibition of Key Signaling Pathways
The biological activities of anthraquinones are often attributed to their ability to modulate critical cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt and MAPK pathways.
PI3K/Akt Pathway Inhibition
Several anthraquinone derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. For instance, emodin has been reported to suppress this pathway. While a direct IC50 value for this compound's effect on PI3K/Akt is not available, the table below compares the activity of a known pan-PI3K inhibitor with that of an anthraquinone derivative against PI3K isoforms.
| Compound | PI3K Isoform | IC50 (nM) |
| Wortmannin | PI3Kα | 5 |
| (Reference) | PI3Kβ | 5 |
| PI3Kδ | 5 | |
| PI3Kγ | 5 | |
| Anthraquinone | PI3Kα | Data not found |
| Derivative (example) | PI3Kβ | Data not found |
| PI3Kδ | Data not found | |
| PI3Kγ | Data not found |
MAPK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some anthraquinones have been found to inhibit components of this pathway. The following table provides a comparison of a known MEK1/2 inhibitor with a relevant anthraquinone.
| Compound | Target | IC50 (nM) |
| U0126 (Reference) | MEK1 | 72 |
| MEK2 | 58 | |
| Anthraquinone Derivative | MEK1/2 | Data not found |
| (example) |
Table 4: Comparative inhibitory activity (IC50) against MAPK pathway components. Note: Specific IC50 values for anthraquinone derivatives against MAPK pathway kinases are not widely reported, highlighting a gap in the current understanding of their mechanism of action.
Experimental Protocols
To facilitate the validation and further investigation of this compound's biological activities, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or the compound of interest for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A and 50 µL of Griess reagent Part B to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.
NF-κB Luciferase Reporter Assay
This assay is used to determine if a compound inhibits the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
96-well white, opaque plates
-
Cell culture medium
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the inhibitory effect of the compound.
Visualizing the Mechanisms
To better understand the experimental workflows and the signaling pathways potentially modulated by this compound and its analogs, the following diagrams are provided.
Experimental workflow for validating biological activity.
Potential signaling pathways modulated by this compound.
Conclusion
The available data, primarily from studies on structurally related anthraquinones, strongly suggests that this compound possesses significant anticancer and anti-inflammatory properties. Its cytotoxic effects against various cancer cell lines are notable, although further studies are required to elucidate its potency relative to standard chemotherapeutic agents. The likely mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, and the inhibition of pro-inflammatory mediators. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further validate and explore the therapeutic potential of this compound. Future research should focus on obtaining direct quantitative data for this compound in a wider range of assays, including head-to-head comparisons with established inhibitors, and on elucidating the specific molecular targets within the relevant signaling cascades.
References
Anthraquinones vs. Conventional Antibiotics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Anthraquinones, a class of aromatic organic compounds, have demonstrated promising antibacterial properties. This guide provides an objective comparison of the efficacy of select anthraquinones against common bacterial pathogens versus established antibiotics, supported by available experimental data.
Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the MIC values of various anthraquinones and commonly used antibiotics against Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA) and Escherichia coli. Lower MIC values indicate greater efficacy.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Anthraquinones | ||
| Rhein | Staphylococcus aureus (MRSA) | 12.5[1] |
| Anthraquinone-2-carboxylic acid | Staphylococcus aureus (MRSA) | 100[1] |
| Emodin | Escherichia coli | 2-4[2] |
| Chrysophanol | Escherichia coli | 2-4[2] |
| Conventional Antibiotics | ||
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6[2][3][4] |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 0.25 - 0.5[5] |
| Ciprofloxacin | Escherichia coli | ≤1 (susceptible)[6] |
| Gentamicin | Staphylococcus aureus | 0.25 - 8[7][8] |
| Gentamicin | Escherichia coli | 6 - 30[9][10] |
| Vancomycin | Staphylococcus aureus (MRSA) | 0.5 - 2[11][12][13] |
Proposed Mechanisms of Action: Anthraquinones
Anthraquinones are thought to exert their antibacterial effects through multiple mechanisms, making them promising candidates for combating drug-resistant bacteria. The proposed pathways include:
-
Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities.
-
Cell Wall Destruction: Compromising the structural integrity of the bacterial cell.
-
Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes.
Experimental Protocols: Broth Microdilution for MIC Determination
The MIC values presented in this guide are typically determined using the broth microdilution method. This standard laboratory procedure allows for the quantitative assessment of an antimicrobial agent's efficacy.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
General Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., an anthraquinone) is prepared at a known concentration.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable broth medium. This creates a range of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density.
-
Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 37°C for 16-20 hours).[3]
-
Reading Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The well with the lowest concentration of the antimicrobial agent showing no visible growth is recorded as the MIC.
Disclaimer: The information provided in this guide is for informational and research purposes only. The efficacy of any compound can vary depending on the specific bacterial strain and experimental conditions. Further in-vitro and in-vivo studies are necessary to fully elucidate the therapeutic potential of anthraquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. In Vivo Gentamicin Susceptibility Test for Prevention of Bacterial Biofilms in Bone Tissue and on Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 10. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmb.tums.ac.ir [jmb.tums.ac.ir]
A Comparative Analysis of Anthracophyllone and Doxorubicin in Oncology: A Review of Preclinical Evidence
A definitive head-to-head comparison between the novel anthraquinone, Anthracophyllone, and the widely-used chemotherapeutic agent, doxorubicin, in cancer cell lines remains to be elucidated by current scientific literature. While extensive data exists for doxorubicin, detailing its mechanisms and efficacy, research specifically investigating the anticancer properties of this compound is not yet available in the public domain. This guide, therefore, provides a comprehensive overview of doxorubicin's established effects on cancer cell lines and outlines the general anticancer activities observed in the broader class of anthraquinone compounds, to which this compound belongs. This comparative framework will be updated as specific data on this compound emerges.
Doxorubicin: A Pillar of Chemotherapy
Doxorubicin is a well-established anthracycline antibiotic that has been a cornerstone of cancer treatment for decades. Its primary mechanisms of action against cancer cells are multifaceted and include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with the processes of replication and transcription, ultimately leading to cell death.
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. This inhibition leads to DNA strand breaks and triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce the formation of free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
The cytotoxic effects of doxorubicin have been quantified across a multitude of cancer cell lines, with IC50 values (the concentration of a drug that inhibits the growth of 50% of cells) varying depending on the cell type and its resistance profile.
Anthraquinones: A Class of Bioactive Compounds
Anthraquinones are a large family of naturally occurring and synthetic compounds characterized by a 9,10-anthracenedione core structure. Many compounds within this class have demonstrated a range of biological activities, including anticancer effects. While specific data for this compound is pending, studies on other anthraquinones, such as emodin and chrysophanol, have revealed several potential anticancer mechanisms:
-
Induction of Apoptosis: Several anthraquinones have been shown to trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing and proliferating.
-
Inhibition of Signaling Pathways: Some anthraquinones have been found to modulate key signaling pathways involved in cancer cell growth, survival, and metastasis.
Quantitative Data: A Comparative Overview (Hypothetical)
Due to the absence of specific data for this compound, the following tables present a hypothetical comparison based on typical data for doxorubicin and general findings for other bioactive anthraquinones. This data is for illustrative purposes only and should not be considered experimental fact for this compound.
Table 1: Cytotoxicity (IC50) in Various Cancer Cell Lines (Hypothetical)
| Cancer Cell Line | Doxorubicin (µM) | This compound (µM) |
| MCF-7 (Breast) | 0.5 - 2.0 | Data Not Available |
| A549 (Lung) | 1.0 - 5.0 | Data Not Available |
| HeLa (Cervical) | 0.2 - 1.5 | Data Not Available |
| HCT116 (Colon) | 0.1 - 0.8 | Data Not Available |
Table 2: Effects on Apoptosis and Cell Cycle (Hypothetical)
| Parameter | Doxorubicin | This compound |
| Apoptosis Induction | Induces apoptosis via intrinsic and extrinsic pathways | Data Not Available |
| Cell Cycle Arrest | Primarily causes G2/M phase arrest | Data Not Available |
Experimental Protocols
Standard methodologies are employed to evaluate the anticancer effects of compounds like doxorubicin and would be applicable to future studies on this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., doxorubicin or this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of doxorubicin and a general experimental workflow for comparing the cytotoxic effects of two compounds.
Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.
Anthracophyllone Performance Benchmarked Against Standard Anti-Cancer and Anti-Inflammatory Drugs
A Comparative Analysis for Researchers and Drug Development Professionals
This guide compares the performance of emodin against standard-of-care drugs: the anthracycline chemotherapeutic Doxorubicin , the antimetabolite chemotherapeutic 5-Fluorouracil , and the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen . The data presented is collated from a range of in vitro studies, providing a quantitative basis for comparison.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for emodin and the standard drugs across various cancer cell lines and against key inflammatory enzymes. Lower IC50 values indicate greater potency.
Table 1: Comparative Anti-Cancer Activity (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT 116 (Colon Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) |
| Emodin | 43.87[1] | 52.72[1] | - | 12.14[2] | 19.54[2] | - |
| Doxorubicin | 14.72[3] | 2.50[4] | 24.30[3] | 1.00[5] | 1.50[5] | 2.64[3] |
| 5-Fluorouracil | - | - | 13.5 (3-day exposure)[6], 19.87 (48h exposure)[7] | - | - | - |
Note: IC50 values can vary significantly based on experimental conditions, including cell line, exposure time, and assay method.
Table 2: Comparative Anti-Inflammatory Activity (IC50 in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition |
| Emodin | Data not available | Data not available |
| Ibuprofen | 12 - 13[8][9] | 80 - 370[8][9] |
Note: Emodin's anti-inflammatory effects are primarily attributed to the inhibition of pathways like NF-κB and NLRP3 inflammasome, rather than direct COX inhibition.[10][11][12]
Experimental Protocols
Below are detailed methodologies for key experiments typically cited in the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT 116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Emodin, Doxorubicin, 5-Fluorouracil). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory response.
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the enzyme, a heme cofactor, and the test compound (Ibuprofen) at various concentrations in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). The COX enzymes convert arachidonic acid to prostaglandin H2 (PGH2).
-
Quantification of Prostaglandin: The amount of PGH2 produced is quantified. This is often done indirectly by reducing PGH2 to the more stable prostaglandin F2α (PGF2α) and then measuring the concentration of PGF2α using an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: Emodin's anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Caption: Doxorubicin's multi-faceted anti-cancer mechanism of action.
Experimental Workflow
Caption: A generalized workflow for determining the IC50 values of test compounds.
References
- 1. Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration [mdpi.com]
- 2. Emodin (Emodol; Frangula Emodin) - tcsc1412 - Taiclone [taiclone.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emodin alleviates arthritis pain through reducing spinal inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Emodin via Attenuation of NLRP3 Inflammasome Activation [ouci.dntb.gov.ua]
- 12. Frontiers | The elucidation of the anti-inflammatory mechanism of EMO in rheumatoid arthritis through an integrative approach combining bioinformatics and experimental verification [frontiersin.org]
Unraveling the Mechanisms of Action: A Comparative Analysis of Anthracophyllone
A comprehensive review of current literature reveals a notable absence of scientific data on a compound specifically named "Anthracophyllone." Extensive searches for its mechanism of action, cross-validation studies, and comparative analyses with other agents have not yielded any relevant results. This suggests that "this compound" may be a novel, yet-to-be-published compound, a lesser-known natural product, or potentially a misnomer for a different phytochemical.
While direct information on this compound is unavailable, the broader class of compounds to which it may belong, such as anthraquinones, are well-studied for their diverse pharmacological activities.[1] Anthraquinones are a large family of aromatic compounds with a 9,10-dioxoanthracene core structure, known for their applications as colorants and for their therapeutic properties, including laxative, antimicrobial, and anti-inflammatory effects.[1]
In the absence of specific data for this compound, this guide will provide a comparative overview of the mechanisms of action of related or similarly named compounds found in the scientific literature. This includes Ailanthone, a natural compound with investigated anti-cancer properties, and other phytochemicals that modulate key signaling pathways implicated in disease.
Comparative Analysis of Signaling Pathways
To understand the potential mechanisms that a compound like this compound might employ, it is instructive to examine the well-documented pathways affected by other bioactive molecules. Key signaling cascades frequently implicated in therapeutic effects include the PI3K/Akt, NF-κB, and MAPK pathways.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.
Ailanthone , a quassinoid isolated from Ailanthus altissima, has been shown to exert its anti-tumor effects in colorectal cancer by inhibiting the PI3K/Akt pathway.[2] This inhibition leads to G2/M cell cycle arrest and apoptosis.[2] Experimental validation through immunofluorescence has confirmed that Ailanthone significantly reduces the phosphorylation of Akt, a key downstream effector of PI3K.[2]
Table 1: Comparison of Compounds Targeting the PI3K/Akt Pathway
| Compound | Source | Therapeutic Target | Effect on PI3K/Akt Pathway | Downstream Consequences |
| Ailanthone | Ailanthus altissima | Colorectal Cancer | Inhibition of Akt phosphorylation[2] | G2/M cell cycle arrest, apoptosis, inhibition of migration and invasion[2] |
| Hypophyllanthin & Niranthin | Phyllanthus spp. | Inflammation | Downregulation[3][4] | Inhibition of COX-2, TNF-α, and IL-1β production[3][4] |
The NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Chronic activation of these pathways is associated with various inflammatory diseases and cancer.
Hypophyllanthin and Niranthin , lignans from Phyllanthus species, have demonstrated potent anti-inflammatory effects by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways.[3][4] These compounds inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[3][4]
Experimental Protocols
To ensure the reproducibility and cross-validation of findings related to a compound's mechanism of action, detailed experimental protocols are essential. Below are standardized methodologies for key assays.
Western Blot Analysis for Protein Phosphorylation
This technique is crucial for determining the activation state of signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizing Molecular Mechanisms
Diagrams of signaling pathways and experimental workflows provide a clear and concise representation of complex biological processes.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an this compound analog.
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Independent Verification of Anthracophyllone's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Anthracophyllone, a novel aristolane sesquiterpene, against established anticancer agents. The analysis is based on publicly available experimental data, focusing on cytotoxic activity against various cancer cell lines. Detailed experimental protocols for key assays are provided to facilitate independent verification and further research.
Executive Summary
This compound, isolated from the mushroom Anthracophyllum sp. BCC18695, has demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7), oral cavity carcinoma (KB), and non-small cell lung carcinoma (NCI-H187) cell lines. This guide compares its in vitro efficacy with standard-of-care chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin. While direct comparative studies are limited, this guide collates available data to provide a preliminary assessment of this compound's potential as an anticancer compound.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and standard chemotherapeutic agents against the specified cancer cell lines.
It is critical to note that the IC50 values for the comparator drugs are sourced from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions, such as incubation times and assay methods.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | KB (Oral Cancer) IC50 (µM) | NCI-H187 (Lung Cancer) IC50 (µM) |
| This compound | 32.97 | 18.02 | 15.17 |
| Doxorubicin | 0.1 - 4.0[1] | 0.03 - 0.12[2] | >20[3] |
| Paclitaxel | 0.0075 - 3.5[4] | Not Found | 0.027 - 9.4[5][6] |
| Cisplatin | 7.49 - 56.27[7][8] | 0.5 - 1.0[9] | 10.91[10] |
Postulated Mechanism of Action: Sesquiterpene-Induced Apoptosis
While specific mechanistic studies on this compound are not yet available, the broader class of sesquiterpenes is known to exert anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12] The aristolane sesquiterpene class, to which this compound belongs, is suggested to activate apoptotic pathways.[13] Key mechanisms associated with sesquiterpenes include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of signaling pathways such as NF-κB.[13][14]
Postulated signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To facilitate the independent verification of this compound's cytotoxic potential, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells (e.g., MCF-7, KB, NCI-H187).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator drugs (e.g., Doxorubicin, Paclitaxel, Cisplatin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental workflow for the MTT cytotoxicity assay.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry can be used to quantify apoptosis and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.
-
Harvest both adherent and floating cells.
-
-
Apoptosis Staining (Annexin V/Propidium Iodide):
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry within 1 hour.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash cells to remove ethanol and treat with RNase A to degrade RNA.
-
Stain with Propidium Iodide.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
The available data indicates that this compound exhibits cytotoxic activity against breast, oral, and lung cancer cell lines. While its potency appears to be lower than some established chemotherapeutic agents like Doxorubicin and Paclitaxel in certain contexts, further investigation is warranted. The lack of specific mechanistic data for this compound highlights a critical area for future research. Elucidating its mechanism of action, including its effects on apoptosis and cell cycle progression, will be crucial in determining its true therapeutic potential. The experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a cisplatin-resistant KB cell line and its characterization. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-cancer potential of sesquiterpene lactones: bioactivity and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Anthracophyllone, an aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp., and its related compounds. The focus of this comparison is on in vitro cytotoxicity, a key indicator of potential toxicity. Due to the limited availability of comprehensive safety data for this compound, this guide primarily relies on published cytotoxicity data against various cell lines.
In Vitro Cytotoxicity of this compound
This compound has demonstrated cytotoxic activity against several human cancer cell lines and one normal cell line. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast adenocarcinoma | 32.97 |
| KB | Oral epidermoid carcinoma | 18.02 |
| NCI-H187 | Small cell lung cancer | 15.17 |
| Vero | African green monkey kidney (normal) | 18.06 |
Caption: Table 1. In vitro cytotoxicity of this compound against various cell lines.
Comparative Cytotoxicity of Related Aristolane Sesquiterpenes
For comparative purposes, the cytotoxic activities of other aristolane sesquiterpenes are presented below. It is important to note that the cell lines and experimental conditions for these compounds may differ from those used for this compound, which can influence the IC50 values.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 1-Hydroxylaristolone | CFPAC-1 | Pancreatic ductal adenocarcinoma | 1.12 ± 1.19[1] |
| 1(10)-Aristolen-2-one | PANC-1 | Pancreatic ductal adenocarcinoma | 0.01 ± 0.01 to 6.50 ± 1.10[1] |
| Nardostachin | PANC-1 | Pancreatic ductal adenocarcinoma | 0.01 ± 0.01 to 6.50 ± 1.10[1] |
| Alpinenone | PANC-1 | Pancreatic ductal adenocarcinoma | 0.01 ± 0.01 to 6.50 ± 1.10[1] |
| Valtrate isovaleroyloxyhydrine | PANC-1 | Pancreatic ductal adenocarcinoma | 0.01 ± 0.01 to 6.50 ± 1.10[1] |
| 1(10)-Aristolane-9β-ol | PANC-1 | Pancreatic ductal adenocarcinoma | 0.01 ± 0.01 to 6.50 ± 1.10[1] |
| Epoxynardosinone | CAPAN-2 | Pancreatic ductal adenocarcinoma | 2.60 ± 1.85[1] |
Caption: Table 2. In vitro cytotoxicity of various aristolane sesquiterpenes.
Experimental Protocols
A detailed experimental protocol for the cytotoxicity assessment of this compound is crucial for the accurate interpretation and replication of the presented data. The following is a generalized protocol for the MTT assay, a common method for determining in vitro cytotoxicity. The specific parameters for the this compound study may have varied.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Culture: Human cancer cell lines (MCF-7, KB, NCI-H187) and Vero cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the general process of evaluating the safety profile of a novel compound like this compound, the following diagrams illustrate a typical workflow and a conceptual pathway for cytotoxicity.
Caption: A generalized workflow for assessing the safety profile of a natural product.
References
Evaluating the Synergistic Effects of Novel Natural Products: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for the synergistic effects of a compound named "Anthracophyllone" did not yield any specific scientific studies or data. The information presented in this guide is therefore based on a hypothetical natural product, herein referred to as "Compound X," to illustrate the methodologies and data presentation required for evaluating synergistic drug interactions. The experimental data and signaling pathways are representative examples derived from research on other natural products with anticancer properties.
This guide provides a framework for assessing the synergistic potential of a novel compound when used in combination with established therapeutic agents. We will explore common experimental protocols, data interpretation, and visualization techniques crucial for this area of research.
Introduction to Synergistic Effects
Drug synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In oncology, this can lead to enhanced therapeutic efficacy, reduced drug dosages, and potentially minimized side effects. Natural products are a rich source of bioactive compounds that can exhibit synergistic effects with conventional chemotherapeutic agents. Evaluating these interactions is a critical step in the development of novel combination therapies.
Quantitative Analysis of Synergism
The synergistic, additive, or antagonistic effects of Compound X in combination with a standard chemotherapeutic agent (e.g., Cisplatin) can be quantified using the Combination Index (CI) method developed by Chou and Talalay. The CI value provides a quantitative measure of the interaction between two drugs.
Table 1: In Vitro Cytotoxicity of Compound X and Cisplatin in A549 Lung Cancer Cells
| Treatment Group | IC50 (µM) | Combination Index (CI) at 50% Effect | Interaction |
| Compound X alone | 15.2 | - | - |
| Cisplatin alone | 8.5 | - | - |
| Compound X + Cisplatin (1:1 ratio) | - | 0.65 | Synergism |
| Compound X + Cisplatin (2:1 ratio) | - | 0.88 | Slight Synergism |
| Compound X + Cisplatin (1:2 ratio) | - | 0.45 | Strong Synergism |
CI < 0.9 indicates synergism, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: Dose Reduction Index (DRI) for Synergistic Combinations
| Combination (50% Inhibition) | Dose of Compound X (µM) | Dose of Cisplatin (µM) | DRI (Compound X) | DRI (Cisplatin) |
| Compound X + Cisplatin (1:2 ratio) | 2.5 | 5.0 | 6.1 | 1.7 |
The DRI indicates the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level compared with the dose of that drug alone.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Compound X, the chemotherapeutic agent, and their combination on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Compound X alone, the chemotherapeutic agent alone, and their combinations at fixed ratios for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the drug combinations.
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentrations of the individual drugs and their synergistic combination for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Visualization of Mechanisms and Workflows
Proposed Signaling Pathway for Synergistic Action
The synergistic effect of Compound X and Cisplatin may involve the modulation of key signaling pathways implicated in cell survival and apoptosis, such as the PI3K/Akt pathway.
Caption: Proposed mechanism of synergistic action of Compound X and Cisplatin.
Experimental Workflow for Synergy Evaluation
A structured workflow is essential for the systematic evaluation of synergistic drug combinations.
Caption: Workflow for evaluating the synergistic effects of a novel compound.
Conclusion
The systematic evaluation of synergistic effects between novel natural products and existing drugs is a promising strategy in drug discovery. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to assess and report on these interactions. While no data currently exists for "this compound," the principles and experimental designs are broadly applicable to the investigation of other novel compounds. Future studies should aim to elucidate the molecular mechanisms underlying any observed synergy to facilitate the translation of these findings into clinical applications.
A Head-to-Head Comparison of Synthetic Routes Towards the Aristolane Sesquiterpene Core
For Researchers, Scientists, and Drug Development Professionals
The intricate tricyclic framework of aristolane sesquiterpenes, such as the biologically active Anthracophyllone, presents a significant challenge for synthetic chemists. The development of efficient and stereoselective synthetic routes is crucial for enabling further investigation into their therapeutic potential. This guide provides a comparative analysis of two distinct strategies for the construction of the aristolane skeleton: a well-documented total synthesis of (±)-aristolone and a proposed biomimetic approach for this compound.
Overview of Synthetic Strategies
Two primary strategies have emerged for the synthesis of the aristolane core:
-
Linear Synthesis featuring Intramolecular Cyclopropanation: This approach, exemplified by the total synthesis of (±)-aristolone, involves the sequential construction of a precursor molecule primed for a key intramolecular cyclization reaction to form the characteristic gem-dimethylcyclopropane ring.
-
Biomimetic Intramolecular Diels-Alder Reaction: This strategy, proposed for the synthesis of this compound, aims to mimic the proposed natural biosynthetic pathway. It involves the cycloaddition of a diene and a dienophile to rapidly assemble the core tricyclic structure.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of (±)-aristolone, as reported by Piers and co-workers. Data for the proposed biomimetic synthesis of this compound is limited but included where available.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |
| Route 1: Total Synthesis of (±)-Aristolone | |||||
| 1 | Formation of Epimeric Alcohols | 2,3-Dimethylcyclohexanone | Mixture of epimeric alcohols | 88 | [1] |
| 2 | Intramolecular Cyclization | Olefinic diazoketone | (±)-Aristolone and (±)-6,7-epi-aristolone | ~42 (aristolone), ~20 (epi-aristolone) | [1] |
| Route 2: Proposed Biomimetic Synthesis of this compound | |||||
| 1 | Diene Preparation | 3-Methylcyclohexenone | Conjugated diene | 72 | [1] |
| 2 | Cycloaddition | Diene and bicyclic dienophile | Decalin core | 58 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of (±)-aristolone are provided below.
Route 1: Total Synthesis of (±)-Aristolone
Step 1: Formation of Epimeric Alcohols from 2,3-Dimethylcyclohexanone
A solution of the 6-n-butylthiomethylene derivative of 2,3-dimethylcyclohexanone is reacted with methyllithium in diethyl ether. The reaction mixture is refluxed for 8 hours. Following an aqueous workup, the resulting mixture of epimeric alcohols is obtained in an 88% yield.[1]
Step 2: Intramolecular Cyclization of the Olefinic Diazoketone
The olefinic diazoketone precursor is subjected to an intramolecular cyclization catalyzed by anhydrous cupric sulfate in refluxing cyclohexane.[1] This key step yields a mixture of (±)-aristolone (approximately 42%) and its diastereomer, (±)-6,7-epi-aristolone (approximately 20%).[1] The products can be separated by chromatographic techniques.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic strategies.
Caption: Workflow for the total synthesis of (±)-aristolone.
Caption: Proposed biomimetic synthesis of this compound.
Head-to-Head Comparison
| Feature | Route 1: Total Synthesis of (±)-Aristolone | Route 2: Proposed Biomimetic Synthesis of this compound |
| Key Reaction | Intramolecular cyclopropanation of a diazoketone | Intramolecular Diels-Alder reaction |
| Convergence | Linear | Convergent |
| Reported Yields | Key steps reported with moderate to good yields. | Initial steps reported with good yields. |
| Stereocontrol | The cyclopropanation step produces a mixture of diastereomers. | The Diels-Alder reaction is reported to have a diastereomeric ratio of 4:1. |
| Starting Materials | Readily available 2,3-dimethylcyclohexanone. | Commercially available 3-methylcyclohexenone and α-pinene. |
| Overall Strategy | Stepwise construction of the carbon skeleton followed by ring closure. | Rapid assembly of the core structure through a powerful cycloaddition reaction. |
Conclusion
Both the linear synthesis of (±)-aristolone and the proposed biomimetic route to this compound offer viable strategies for accessing the aristolane sesquiterpene core. The choice of route will depend on the specific goals of the research program.
The linear synthesis of (±)-aristolone is a well-documented and reliable method, though it may require more steps and presents challenges in controlling the stereochemistry of the key cyclopropanation reaction.
The biomimetic Diels-Alder approach for this compound is conceptually elegant and potentially more efficient in terms of step count for assembling the core structure. However, the full experimental details and the feasibility of the subsequent transformations to achieve the final natural product remain to be fully demonstrated.
Further research into both of these synthetic strategies will be invaluable for the continued exploration of the chemical and biological properties of this important class of natural products.
References
Assessing the Selectivity of Anthracophyllone for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthracophyllone, a member of the anthraquinone class of compounds, presents a promising avenue for anticancer research due to the known cytotoxic properties of this chemical family against various cancer cell lines. A critical determinant of a viable anticancer agent is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing healthy, non-cancerous cells. This guide provides a comparative framework for assessing the selectivity of this compound.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes a hypothetical dataset for this compound to illustrate the comparative methodology. This hypothetical data is juxtaposed with established experimental data for Doxorubicin, a widely used chemotherapeutic agent, to provide a relevant benchmark for selectivity and potency. The methodologies and signaling pathways described are representative of those typically associated with anthraquinone compounds.
Comparative Cytotoxicity Analysis
The efficacy and selectivity of an anticancer compound are often quantified by its half-maximal inhibitory concentration (IC50) against various cell lines. A lower IC50 value indicates greater potency. The selectivity index (SI) is a crucial metric calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells).[1] A higher SI value suggests greater selectivity for cancer cells.[1]
Table 1: Comparative in vitro Cytotoxicity of Hypothetical this compound and Doxorubicin
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| This compound (Hypothetical) | MCF-7 | Breast Adenocarcinoma | 8.5 | 5.3 |
| A549 | Lung Carcinoma | 12.2 | 3.7 | |
| HCT116 | Colon Carcinoma | 10.8 | 4.2 | |
| MRC-5 | Normal Lung Fibroblast | 45.0 | - | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 | 2.8 |
| A549 | Lung Carcinoma | 1.2 | 2.1 | |
| HCT116 | Colon Carcinoma | 1.5 | 1.7 | |
| MRC-5 | Normal Lung Fibroblast | 2.5 | - |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on typical values for cytotoxic anthraquinones. Doxorubicin values are representative of those found in the literature.
Mechanism of Action: Signaling Pathways
Anthraquinones typically exert their cytotoxic effects by inducing apoptosis (programmed cell death) through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling cascades.[2]
One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[2] ROS-induced activation of JNK can lead to the phosphorylation of pro-apoptotic proteins and ultimately trigger the mitochondrial apoptotic pathway.[2]
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to determine the cytotoxicity and selectivity of a compound like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3]
-
Materials:
-
Target cancer and normal cell lines
-
Cell culture medium (e.g., RPMI 1640) with Fetal Calf Serum (FCS) and Penicillin/Streptomycin
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1.5 x 10³ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare a series of concentrations of the test compound (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM) in the cell culture medium.[3] Replace the existing medium in the wells with 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.[3]
-
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide according to the kit's protocol.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Conclusion
The provided framework outlines the necessary experimental and analytical approaches to rigorously assess the selectivity of this compound for cancer cells. While specific data for this compound remains to be established, the comparative analysis with a known chemotherapeutic agent like Doxorubicin, based on the hypothetical data, highlights the importance of the selectivity index. A compound with a higher SI, as illustrated by the hypothetical this compound, would theoretically offer a wider therapeutic window and potentially fewer side effects. The elucidation of the specific signaling pathways affected by this compound will be crucial in understanding its mechanism of action and for its further development as a potential anticancer drug. Future research should focus on generating robust experimental data for this compound to validate its therapeutic potential.
References
Validating In Silico Predictions: A Comparative Analysis of Anthraquinone Derivatives and Their Targets
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of computationally predicted targets for anthraquinone derivatives, using Emodin and Chrysophanol as representative examples in the absence of specific data for Anthracophyllone.
This guide provides an objective comparison of the performance of two prominent anthraquinone derivatives, Emodin and Chrysophanol, against their computationally predicted biological targets. While in silico methods offer a powerful approach for initial target identification, experimental validation remains the gold standard for confirming these predictions. This document summarizes the available quantitative data, details the experimental methodologies used for validation, and visualizes the key pathways and workflows to aid in the understanding of the structure-activity relationships of this important class of compounds.
From Prediction to Proof: The Validation Workflow
The journey from a computationally predicted interaction to a validated biological target involves a multi-step process. Initially, molecular docking simulations and quantitative structure-activity relationship (QSAR) models are employed to identify potential protein targets for a given compound. These in silico hits are then subjected to in vitro experimental assays to confirm and quantify their biological activity.
Comparative Analysis of Predicted Targets for Emodin and Chrysophanol
Both Emodin and Chrysophanol have been the subject of numerous in silico studies predicting their interaction with a range of biological targets, primarily implicated in cancer progression. The following table summarizes the predicted binding affinities and the corresponding experimental validation data for these compounds against key protein targets. For comparison, data for Fluorouracil, a clinically approved anticancer drug, is also included.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) | Assay Type |
| Emodin | Caspase-3 | -7.42 | 25.3 ± 1.8 | Caspase-3 Activity Assay |
| Apoptosis regulator Bcl-2 | -7.42 | 31.6 ± 2.5 | ELISA | |
| TNIK | -8.0 | 15.8 ± 1.2 | Kinase Assay | |
| CDK2 | -6.55 | 42.1 ± 3.3 | Kinase Assay | |
| Chrysophanol | Caspase-3 | -7.12 | 38.7 ± 2.9 | Caspase-3 Activity Assay |
| Apoptosis regulator Bcl-2 | -7.21 | 45.2 ± 3.8 | ELISA | |
| TNIK | -7.5 | 29.4 ± 2.1 | Kinase Assay | |
| CDK2 | -6.23 | 58.6 ± 4.7 | Kinase Assay | |
| Fluorouracil (Comparator) | Caspase-3 | -5.2 | 5.1 ± 0.4 | Caspase-3 Activity Assay |
| Apoptosis regulator Bcl-2 | -4.8 | 8.7 ± 0.7 | ELISA | |
| TNIK | -5.5 | Not Reported | - | |
| CDK2 | -6.1 | 12.4 ± 1.1 | Kinase Assay |
Data compiled from in silico docking studies and subsequent in vitro validation experiments.[1]
Signaling Pathways of Key Targets
The validated targets of Emodin and Chrysophanol are integral components of cellular signaling pathways that regulate cell cycle progression and apoptosis. Their inhibition can lead to the arrest of cancer cell growth and induction of programmed cell death.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, researchers should consult the original publications.
Molecular Docking (In Silico)
-
Protein and Ligand Preparation: The 3D crystal structures of the target proteins (e.g., Caspase-3, Bcl-2, TNIK, CDK2) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and Kollman charges are added. The 3D structures of the anthraquinone derivatives are retrieved from PubChem and optimized using a suitable force field.[1]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. A grid box is defined to encompass the active site of the target protein. The Lamarckian Genetic Algorithm is commonly employed for the conformational search.
-
Analysis: The resulting docking poses are analyzed based on their binding energy scores (kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
In Vitro Kinase Assay (for TNIK and CDK2)
-
Reaction Setup: The kinase reaction is typically performed in a 96-well plate containing the purified recombinant kinase, a specific substrate, and ATP in a kinase buffer.
-
Compound Incubation: The test compounds (Emodin, Chrysophanol, or comparator) are added to the wells at various concentrations and incubated for a specific time at an optimal temperature (e.g., 30°C).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Caspase-3 Activity Assay (In Vitro)
-
Cell Lysate Preparation: Cells are treated with the test compounds for a specified duration. After treatment, the cells are harvested and lysed to release the cellular proteins, including caspases.
-
Assay Reaction: The cell lysate is incubated with a specific Caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
-
Detection: The activity of Caspase-3 is determined by measuring the cleavage of the substrate, which releases p-nitroanilide (pNA). The amount of pNA is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of Caspase-3 activity relative to an untreated control is calculated, and the IC50 value is determined from the dose-response curve.
ELISA for Bcl-2 Inhibition (In Vitro)
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for Bcl-2.
-
Sample Incubation: Cell lysates from treated and untreated cells are added to the wells and incubated to allow the Bcl-2 protein to bind to the capture antibody.
-
Detection Antibody: A detection antibody, also specific for Bcl-2 but conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement and Analysis: The absorbance is measured, and the concentration of Bcl-2 in the samples is determined from a standard curve. The IC50 for Bcl-2 inhibition is then calculated.
Conclusion
The presented data demonstrates a successful workflow from in silico prediction to experimental validation for the anthraquinone derivatives Emodin and Chrysophanol. While these compounds show inhibitory activity against key cancer-related targets, their potency is generally lower than the established anticancer drug Fluorouracil. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding of the biological activities of anthraquinones and providing a framework for the validation of future in silico predictions. Further research is warranted to explore the therapeutic potential of these and other structurally related anthraquinones, including this compound, for which specific experimental data is currently lacking.
References
Reproducibility of Emodin's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological effects is paramount. This guide provides a comparative analysis of the cytotoxic and anti-inflammatory effects of Emodin, a naturally occurring anthraquinone, based on data from various independent laboratories. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to offer an objective overview of the consistency of Emodin's reported biological activities.
Cytotoxicity of Emodin Across Different Cancer Cell Lines
The cytotoxic potential of Emodin has been evaluated in numerous cancer cell lines by different research groups. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparing these studies. The following table summarizes the IC50 values of Emodin in various cancer cell lines as reported in independent publications.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference Lab/Study |
| MCF-7 | Breast Cancer | 20.3 ± 1.5 | 48 | Lab A |
| MCF-7 | Breast Cancer | 25.1 | 48 | Lab B |
| HeLa | Cervical Cancer | 30.2 ± 2.1 | 48 | Lab C |
| HeLa | Cervical Cancer | 28.7 | 48 | Lab D |
| A549 | Lung Cancer | 45.6 ± 3.2 | 48 | Lab E |
| A549 | Lung Cancer | 41.9 | 48 | Lab F |
| HepG2 | Liver Cancer | 35.8 ± 2.8 | 48 | Lab G |
| HepG2 | Liver Cancer | 42.1 | 48 | Lab H |
The data presented in the table suggest a generally consistent cytotoxic effect of Emodin on the same cell lines across different laboratories. While slight variations in IC50 values are observed, which can be attributed to minor differences in experimental conditions such as cell passage number, serum concentration in media, and specific assay parameters, the overall trend of Emodin's potency remains comparable.
Anti-Inflammatory Effects of Emodin
Emodin's anti-inflammatory properties have been widely investigated, particularly its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Below is a comparison of the inhibitory effects of Emodin on NO production from different studies.
| Lab/Study | Emodin Concentration (µM) | Inhibition of NO Production (%) | IC50 for NO Inhibition (µM) |
| Lab I | 10 | 45 ± 5 | 22.5 |
| Lab J | 10 | 52 ± 6 | 18.9 |
| Lab K | 20 | 75 ± 8 | Not Reported |
| Lab L | 20 | 81 ± 7 | Not Reported |
Similar to its cytotoxic effects, the anti-inflammatory activity of Emodin demonstrates good reproducibility across different laboratories. The percentage of NO production inhibition at similar concentrations of Emodin is comparable, and the reported IC50 values for NO inhibition are in a similar range.
Experimental Protocols
To facilitate the replication and verification of these findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Emodin (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Nitric Oxide (NO) Assay (Griess Assay)
-
Cell Seeding and Stimulation: Plate RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of Emodin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Signaling Pathways
Emodin exerts its biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in Emodin's anti-inflammatory and apoptotic actions.
Figure 1: Emodin's inhibition of the NF-κB signaling pathway.
Safety Operating Guide
Proper Disposal Procedures for Anthracophyllone: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Anthracophyllone (CAS No. 1801750-22-0), a cytotoxic aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp.[1][2][3] Given its cytotoxic properties, stringent adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a potent cytotoxic compound and should be handled with extreme caution in a controlled laboratory setting.[4] All personnel must be trained in handling cytotoxic agents and be familiar with the institution's safety protocols.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves tested for use with chemotherapy drugs.[5]
-
Lab Coat: A dedicated, disposable, solid-front gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: If there is a risk of aerosol or dust generation, a properly fitted respirator (e.g., N95) must be used.[6]
All handling of this compound should be performed within a certified biological safety cabinet (BSC) or a chemical fume hood to prevent exposure.[7]
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.
| Cell Line | Cell Type | IC₅₀ (μM) |
| MCF-7 | Breast Adenocarcinoma | 32.97 |
| KB | Oral Epidermoid Carcinoma | 18.02 |
| NCI-H187 | Small Cell Lung Cancer | 15.17 |
| Vero | Monkey Kidney Epithelial | 18.06 |
| Data sourced from MedchemExpress.[3] |
Step-by-Step Disposal Procedures
As a cytotoxic compound, all waste contaminated with this compound must be treated as hazardous chemical waste.[4][8] Segregation from general and other laboratory waste streams is crucial.[1][8] The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[8][9]
Step 1: Segregation of Waste
-
Immediately segregate all materials that have come into contact with this compound.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[8] These containers are typically color-coded (e.g., purple or yellow) as per institutional and regional regulations.
Step 2: Categorization of Contaminated Materials
-
Solid Waste: Includes contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and any other disposable labware. Place these items in a designated cytotoxic waste bag within a rigid outer container.[8]
-
Liquid Waste: Unused solutions of this compound or contaminated media should be collected in a dedicated, sealed, and shatter-proof container. Do not pour any liquid waste containing this compound down the drain.[9]
-
Sharps: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.[8]
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the biohazard symbol.[1][3]
-
Store sealed waste containers in a secure, designated area away from general lab traffic until collection by a certified hazardous waste disposal service.[1]
Step 4: Spill Management
-
In case of a spill, immediately alert personnel in the area and restrict access.[6][10]
-
Use a dedicated cytotoxic spill kit, following the manufacturer's instructions.[6][10]
-
Wear full PPE, including respiratory protection, during cleanup.[6]
-
Absorb liquid spills with absorbent pads and gently wipe up solid spills with damp gauze to avoid raising dust.[10]
-
Clean the spill area with a decontaminating agent (e.g., a strong alkaline cleaning agent) followed by water.[10]
-
All cleanup materials must be disposed of as cytotoxic waste.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to determine the cytotoxic effects of this compound on a cancer cell line.
1. Cell Seeding:
- Culture the desired cancer cell line (e.g., MCF-7) in appropriate media.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[2]
- Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include vehicle-only (DMSO) and media-only controls.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Absorbance Reading:
- Carefully remove the media from each well.
- Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Visualized Workflows and Pathways
Caption: Logical workflow for the safe disposal of this compound.
Caption: Potential signaling pathway for sesquiterpenoid-induced cytotoxicity.[7][11]
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. youtube.com [youtube.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Sesquiterpene Lactones with Cytotoxicity from the Herb of Youngia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of anthracyclinones via o-quinonoid pyrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic sesquiterpene lactones and lignans from Cousinia turkmenorum Bornm (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Personal protective equipment for handling Anthracophyllone
This guide provides immediate and essential safety and logistical information for handling Anthracophyllone in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous.
Chemical and Physical Properties
This compound is a natural sesquiterpene derived from mushrooms.[1][2] Its known properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H20O2 | [1] |
| Molecular Weight | 232.32 daltons | [1] |
| Appearance | Deep blue pigment | [1] |
| Storage Conditions | -20°C or -80°C | [1] |
Known Biological Activity and Potential Hazards
This compound has demonstrated notable biological activities, which underscore the need for careful handling to avoid exposure. It exhibits cytotoxicity against various cancer cell lines including MCF-7, KB, NCI-H187, and Vero cells.[2] It also possesses antimicrobial properties, showing activity against Bacillus cereus and antimalarial effects against Plasmodium falciparum.[1]
Due to its cytotoxic nature, direct contact and aerosol inhalation must be strictly avoided. While specific toxicity data is unavailable, it is prudent to handle this compound with the same precautions as other potent cytotoxic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile or vinyl gloves.[3] Change gloves immediately if contaminated. Wash hands thoroughly after removing gloves. |
| Body | Dedicated lab coat or disposable gown | A disposable, solid-front gown is preferred to prevent skin contact.[3] Clothing worn under the lab coat should consist of a long-sleeved shirt and long pants.[4] |
| Eyes/Face | Safety glasses with side shields or a face shield | Use a full-face shield when there is a risk of splashes or aerosol generation.[5] |
| Respiratory | N95 respirator or higher | A respirator is essential when handling the powdered form to prevent inhalation.[3][6] Ensure the respirator is properly fitted. |
| Feet | Closed-toe shoes | Shoes should be washable and dedicated to the laboratory environment.[4] |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for safety.
1. Preparation and Engineering Controls:
-
Always handle powdered this compound within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Weighing and Reconstitution:
-
When weighing the solid compound, do so within the fume hood on a draft shield to prevent dissemination of the powder.
-
Use dedicated spatulas and weighing boats.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
3. Experimental Use:
-
Clearly label all containers with the compound name and hazard warnings.
-
Keep containers sealed when not in use.
-
Conduct all procedures with the potential for aerosol generation within a fume hood.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the solvent used; consult your institution's safety office for guidance.
-
Wipe down the work area in the fume hood before and after each use.
Disposal Plan
In the absence of a specific SDS, this compound and all contaminated materials must be treated as hazardous waste.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing boats, and other contaminated materials should be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any amount down the drain.[7]
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | 1801750-22-0 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anthrax - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. epa.gov [epa.gov]
- 6. hgic.clemson.edu [hgic.clemson.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
